(S)-2-(4-Nitrobenzamido)pentanedioic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83096. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJZBJAFCSWMKC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296919 | |
| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6758-40-3 | |
| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6758-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-nitrobenzoyl)-L-glutamic acid hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: (S)-2-(4-Nitrobenzamido)pentanedioic Acid
CAS Number: 6758-40-3
This technical guide provides an in-depth overview of (S)-2-(4-Nitrobenzamido)pentanedioic acid, a compound of interest for researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, and significant biological activities, with a focus on its potential as a novel therapeutic agent in allergy treatment.
Chemical and Physical Properties
This compound, also known as N-(4-Nitrobenzoyl)-L-glutamic acid, is a derivative of L-glutamic acid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6758-40-3 | [2][3] |
| Molecular Formula | C₁₂H₁₂N₂O₇ | [1][2] |
| Molecular Weight | 296.23 g/mol | [1][2] |
| Appearance | Almost white powder | [1] |
| Melting Point | 113 °C | [1] |
| Boiling Point | 619.9 °C at 760 mmHg | [1] |
| Storage Conditions | -20°C | [1] |
| MDL Number | MFCD00007348 | [2] |
Synthesis
This compound is typically synthesized through the condensation of p-nitrobenzoyl chloride and L-glutamic acid.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established patent literature for the synthesis of N-p-nitrobenzoyl-L-glutamic acid.
Materials:
-
p-Nitrobenzoic acid
-
Acylating chlorination agent (e.g., oxalyl chloride, thionyl chloride)
-
Solvent (e.g., tetrahydrofuran, 1,2-dichloroethane)
-
Initiator/Catalyst (e.g., N,N-dimethylformamide (DMF))
-
Sodium glutamate
-
Aqueous sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Preparation of p-Nitrobenzoyl Chloride:
-
To a solution of p-nitrobenzoic acid in a suitable solvent (e.g., tetrahydrofuran), add a catalytic amount of DMF.
-
Slowly add the acylating chlorination agent (e.g., oxalyl chloride) to the mixture.
-
Heat the reaction mixture to reflux and monitor for completion.
-
After the reaction is complete, cool the mixture to room temperature to obtain a solution of p-nitrobenzoyl chloride.
-
-
Condensation Reaction:
-
In a separate reaction vessel, dissolve sodium glutamate in water and adjust the pH to 8-9 with an aqueous sodium hydroxide solution.
-
Cool the sodium glutamate solution to 0-5 °C.
-
Slowly add the previously prepared p-nitrobenzoyl chloride solution to the cooled sodium glutamate solution, maintaining the pH at 8-9 by the addition of sodium hydroxide solution.
-
After the addition is complete, allow the reaction to proceed at room temperature for approximately one hour.
-
-
Isolation and Purification:
-
Acidify the reaction mixture to pH 1 with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the solid product with water.
-
Dry the product under reduced pressure to yield N-(4-nitrobenzoyl)-L-glutamic acid.
-
Biological Activity: IgE Blockage in Allergic Responses
Research has identified this compound as a potent inhibitor of the interaction between Immunoglobulin E (IgE) and allergens. This suggests its potential as a therapeutic agent for IgE-mediated allergic diseases.[4]
Quantitative Data: IgE Blockage
The following table summarizes the percentage of IgE blockage by this compound and related compounds in an in vitro study.[4]
| Compound | IgE Blockage (%) |
| N-(4-nitrobenzoyl)-L-glutamic acid | 93% |
| L-glutamic acid | 60% |
| N-carbamyl-L-glutamic acid | 42% |
| N-acetyl-L-glutamic acid | 36% |
| N-methyl-L-glutamic acid | 25% |
| D-glutamic acid | 14% |
Experimental Protocol: IgE-Allergen Binding Inhibition Assay (ELISA)
This protocol outlines a general method for assessing the inhibition of IgE binding to an allergen, adapted for testing the efficacy of this compound.
Materials:
-
Allergen-specific IgE (from sensitized animal serum or human patients)
-
Allergen of interest (e.g., 2S albumin from Ricinus communis)
-
This compound
-
ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Anti-IgE antibody conjugated to an enzyme (e.g., HRP)
-
Enzyme substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the allergen of interest diluted in coating buffer. Incubate overnight at 4 °C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Inhibition Step:
-
Pre-incubate the allergen-specific IgE serum with various concentrations of this compound for 20-30 minutes at room temperature.
-
Include a control with IgE serum and no inhibitor.
-
-
Binding: Add the pre-incubated IgE-inhibitor mixtures to the washed and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the enzyme-conjugated anti-IgE antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the enzyme substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound in an allergic context is the direct blockage of the initial binding between IgE antibodies and allergens. This preventative action occurs upstream of the cellular signaling cascade that leads to an allergic response.
IgE-Mediated Mast Cell Activation Pathway
The binding of an allergen to IgE antibodies complexed with the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils is the critical first step in triggering an allergic reaction. This cross-linking of FcεRI initiates a downstream signaling cascade involving the activation of multiple protein tyrosine kinases, including Lyn and Syk.[5][6][7] Activated Syk then phosphorylates and activates other signaling proteins, such as phospholipase C gamma (PLCγ), leading to an increase in intracellular calcium levels and ultimately, the degranulation of the mast cell and the release of inflammatory mediators like histamine.[6][8][9]
By inhibiting the initial IgE-allergen binding, this compound effectively prevents the activation of this entire signaling pathway.
References
- 1. echemi.com [echemi.com]
- 2. aceschem.com [aceschem.com]
- 3. This compound | 6758-40-3 [sigmaaldrich.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. New Insights on Mast Cell Activation via the High Affinity Receptor for IgE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated signalling pathways for mast-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-depth Technical Summary: (S)-2-(4-Nitrobenzamido)pentanedioic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the key molecular properties of (S)-2-(4-Nitrobenzamido)pentanedioic acid.
Molecular Identity and Properties
This compound is a derivative of glutamic acid. The structural details and key identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | |
| CAS Number | 6758-40-3 | [1] |
| Chemical Formula | C₁₂H₁₂N₂O₇ | [1][2] |
| Molecular Weight | 296.23 g/mol | [1][2] |
| Alternate Molecular Weight | 296.24 g/mol | |
| MDL Number | MFCD00007348 | [1] |
Chemical Structure Representation
To illustrate the logical relationship of the atoms and functional groups within the molecule, a simplified structural diagram is presented.
References
An In-depth Technical Guide to (S)-2-(4-Nitrobenzamido)pentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of (S)-2-(4-Nitrobenzamido)pentanedioic acid. The information is intended for researchers and professionals involved in drug discovery and development, particularly in the fields of immunology and metabolic diseases.
Chemical Structure and Properties
This compound, also known by its IUPAC name (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid, is a derivative of L-glutamic acid.[1] The structure consists of an L-glutamic acid backbone where the amino group is acylated with a 4-nitrobenzoyl group. This chiral molecule's structure lends itself to applications in asymmetric synthesis for producing biologically active compounds.[2]
The presence of the nitroaromatic moiety and the dicarboxylic acid functionality makes it a versatile intermediate in the synthesis of various pharmaceutical compounds, including enzyme inhibitors.[2] It is also used in the preparation of specialty peptides and peptidomimetics.[2]
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | [1] |
| CAS Number | 6758-40-3 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₇ | [2] |
| Molecular Weight | 296.23 g/mol | [2] |
| Melting Point | 117-118°C | [2] |
| Boiling Point | 619.9°C | [2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8°C | [2] |
Experimental Data
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrobenzoyl group, typically in the downfield region (around 8.0-8.5 ppm). The protons of the glutamic acid moiety, including the alpha-proton and the methylene protons, would appear at distinct chemical shifts.
-
¹³C-NMR: The carbon NMR would display resonances for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), and the aliphatic carbons of the glutamic acid residue.
-
FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide, C=O stretching of the amide and carboxylic acids, and the characteristic symmetric and asymmetric stretching of the nitro group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of the nitro group, carboxylic acid groups, and cleavage of the amide bond.
Synthesis Protocol
A detailed method for the synthesis of this compound is described in patent CN105439895A. The process involves the acylation of L-glutamic acid with 4-nitrobenzoyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-(+)-Sodium glutamate
-
4-Nitrobenzoyl chloride
-
1 M Sodium hydroxide solution
-
Dichloroethane
-
Hydrochloric acid
-
Water
Procedure:
-
In a reaction vessel, dissolve 18.73 g (0.11 mol) of L-(+)-sodium glutamate in 75 g of water.
-
Adjust the pH of the solution to 8 using a 1 mol/L aqueous sodium hydroxide solution with stirring.
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of 28.31 g of 4-nitrobenzoyl chloride in dichloroethane to the reaction system dropwise.
-
Maintain the pH of the reaction system at 8 by the continuous addition of 1 mol/L aqueous sodium hydroxide solution during the dropwise addition. The reaction progress is indicated by a color change of the solution from white to purple.
-
After the addition is complete, continue the reaction for 1 hour at room temperature to ensure completion.
-
Perform a layered separation and extract the organic layer twice with water.
-
Combine the aqueous layers and acidify to a pH of 1 with hydrochloric acid.
-
Filter the precipitated crystals and dry to obtain N-p-nitrobenzoylglutamic acid.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Biological Activity and Applications
This compound has shown significant potential in the field of immunology, specifically as a modulator of allergic responses. Research has demonstrated its ability to act as a potent blocker of the interaction between Immunoglobulin E (IgE) and allergenic proteins.[3]
In IgE-mediated allergies, the cross-linking of IgE antibodies bound to FcεRI receptors on the surface of mast cells and basophils by allergens triggers a signaling cascade that leads to the release of inflammatory mediators, such as histamine, causing allergic symptoms. By blocking the initial binding of the allergen to IgE, this compound can effectively prevent the initiation of this allergic cascade.[3]
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of action for this compound in inhibiting the allergic response.
Experimental Protocol: In Vitro IgE Blockage Assay (ELISA Inhibition)
This protocol is adapted from the methodology described in "Blocking IgE with L-glutamic acid analogs as an alternative approach to allergy treatment"[3].
Materials:
-
Allergenic protein (e.g., 2S albumin from Ricinus communis)
-
Serum containing IgE specific to the allergen (from sensitized animals or allergic patients)
-
This compound
-
Phosphate-buffered saline (PBS)
-
PBS with 0.05% Tween 20 (PBS-T)
-
Blocking buffer (e.g., PBS-T with 1% gelatin)
-
Peroxidase-conjugated secondary antibody (e.g., goat anti-mouse IgE)
-
o-phenylenediamine (OPD) peroxidase substrate
-
96-well microplates
Procedure:
-
Coat the wells of a 96-well microplate with the allergenic protein (e.g., 20 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate with PBS-T.
-
Block the plates with blocking buffer for one hour at room temperature.
-
Wash the plate with PBS-T.
-
In a separate tube, pre-incubate the IgE-containing serum (e.g., 1:5 dilution) with this compound at a concentration of 10 µg/mL for 20 minutes.
-
Add the pre-incubated serum-blocker mixture to the wells of the microplate and incubate at 37°C for one hour.
-
Wash the wells with PBS-T.
-
Add the peroxidase-conjugated secondary antibody diluted in blocking buffer and incubate for one hour at 37°C.
-
Wash the wells with PBS-T.
-
Add the OPD substrate solution and allow the color to develop for 15 minutes.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 492 nm).
-
Calculate the percentage of inhibition by comparing the absorbance of wells with the blocker to control wells without the blocker.
Conclusion
This compound is a chiral molecule with significant potential as a synthetic intermediate in drug development. Its demonstrated ability to block the IgE-allergen interaction highlights a promising avenue for the development of novel anti-allergic therapies. Further research into its specific molecular interactions and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and professionals working with this compound.
References
An In-depth Technical Guide on (S)-2-(4-Nitrobenzamido)pentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(4-Nitrobenzamido)pentanedioic acid, a derivative of L-glutamic acid, belongs to the class of N-acyl-L-glutamic acids. While specific biological functions of this compound are not extensively documented in publicly available literature, its structural similarity to biologically significant molecules, such as N-acetylglutamate (NAG), suggests potential roles in metabolic regulation. This technical guide provides a summary of its known properties, a proposed synthesis and purification protocol, and an exploration of the potential biological significance of N-acyl-L-glutamic acid derivatives in cellular signaling pathways.
Chemical and Physical Properties
Commercially available data provides some fundamental properties of this compound.[1][2][3] These are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂N₂O₇ | [1][3] |
| Molecular Weight | 296.23 g/mol | [1][2][3] |
| CAS Number | 6758-40-3 | [1][2][3] |
| Physical Form | Solid | [3] |
| Melting Point | 117-118 °C | [1] |
| Boiling Point | 619.9 °C | [1] |
| Purity | Typically ≥97% | [2][3] |
| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [1][3] |
Spectroscopic Data: To date, publicly accessible ¹H NMR, ¹³C NMR, and FT-IR spectra for this compound have not been identified.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and purification of this compound is not published, a standard method for its preparation would involve the acylation of the amino group of L-glutamic acid with 4-nitrobenzoyl chloride.
Proposed Synthesis of this compound
This proposed protocol is based on general methods for N-acylation of amino acids.
Materials:
-
L-Glutamic acid
-
4-Nitrobenzoyl chloride
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane or another suitable solvent
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-glutamic acid in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add a solution of 4-nitrobenzoyl chloride in a suitable organic solvent (e.g., dioxane) dropwise to the cooled amino acid solution with vigorous stirring.
-
Maintain the reaction mixture at a low temperature and continue stirring for several hours after the addition is complete.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and air dry.
Logical Workflow for Synthesis:
Caption: Proposed synthesis workflow for this compound.
Proposed Purification Protocol
The crude product from the synthesis can be purified by recrystallization.
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes)
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is readily soluble.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Biological Context and Potential Signaling Pathways
While no specific biological activity has been reported for this compound, the broader class of N-acyl-L-glutamic acid derivatives is known to be involved in crucial metabolic pathways.
Role of N-Acyl-L-Glutamic Acid Derivatives in Metabolism
The most well-characterized N-acyl-L-glutamic acid is N-acetylglutamate (NAG). In vertebrates, NAG is an essential allosteric activator of carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting enzyme of the urea cycle.[4][5][6] The urea cycle is critical for the detoxification of ammonia, a byproduct of amino acid catabolism. The synthesis of NAG from glutamate and acetyl-CoA is catalyzed by N-acetylglutamate synthase (NAGS).[5] Arginine acts as a positive allosteric effector of NAGS, signaling an excess of amino acids and the need to upregulate the urea cycle.[6]
In microorganisms, NAG serves as an intermediate in the biosynthesis of arginine.[7] This distinct role of NAG in different domains of life highlights the evolutionary adaptation of metabolic pathways.
Given that this compound is an N-acyl derivative of L-glutamic acid, it is plausible that it could interact with enzymes involved in glutamate metabolism. However, without experimental data, its specific targets and effects remain speculative. It may act as an inhibitor or a modulator of enzymes that recognize N-acylated glutamic acid derivatives.
Potential Signaling Pathways
The involvement of N-acyl-L-glutamic acid derivatives in cellular signaling is primarily linked to their role in metabolic regulation. The synthesis of NAG, for instance, is a key signaling event that communicates the nitrogen status of the cell to the urea cycle machinery.
Diagram of N-Acetylglutamate Synthesis and its Role in the Urea Cycle:
Caption: Regulation of the urea cycle by N-acetylglutamate.
Conclusion
This compound is a readily available derivative of L-glutamic acid with defined physical properties. While specific experimental and biological data are currently lacking in the public domain, its synthesis and purification can be achieved through standard organic chemistry techniques. Its structural similarity to key metabolic regulators like N-acetylglutamate suggests that it may be a valuable tool for investigating enzymes involved in glutamate and nitrogen metabolism. Further research is warranted to elucidate its specific biological activities and its potential as a modulator of cellular signaling pathways.
References
An In-depth Technical Guide to the Synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid, a key intermediate in the preparation of various pharmaceutical compounds.[1][2] The document details the underlying chemical reaction, a detailed experimental protocol, and quantitative data derived from established synthesis procedures.
Introduction and Overview
This compound, also known as p-Nitrobenzoyl-L-glutamic acid, is a derivative of L-glutamic acid.[2] Its synthesis is a critical step for producing more complex molecules, such as N-(p-Aminobenzoyl)glutamic acid, a precursor to Folic Acid.[3][4] The compound is synthesized through the acylation of L-glutamic acid with 4-nitrobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the formation of an amide bond between the amino group of L-glutamic acid and the acyl chloride. The reaction is typically performed in an aqueous basic solution to deprotonate the amino group, enhancing its nucleophilicity, while the acyl chloride is introduced in an immiscible organic solvent.[3]
Synthesis Pathway
The core of the synthesis is the nucleophilic acyl substitution reaction between the sodium salt of L-glutamic acid and 4-nitrobenzoyl chloride. The reaction proceeds under basic conditions to neutralize the hydrochloric acid byproduct and maintain the nucleophilicity of the amino group.
Caption: General reaction scheme for the synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 6758-40-3 | [5][6] |
| Molecular Formula | C₁₂H₁₂N₂O₇ | [6] |
| Molecular Weight | 296.23 g/mol | [2][6] |
| IUPAC Name | (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | [5] |
| Appearance | Almost white powder/solid | [2][3] |
| Melting Point | 117-118 °C | [1] |
| Boiling Point | 619.9 °C at 760 mmHg | [1][2] |
| Density | 1.501 g/cm³ | [2] |
| Flash Point | 328.7 °C | [2] |
| Storage Conditions | Room temperature, sealed in dry conditions | [5] |
Detailed Experimental Protocol
The following protocol is based on a method described in patent CN105439895, which reports a high-yield synthesis.[3][4]
Materials:
-
Sodium glutamate (L-(+)Sodium glutamate)
-
4-Nitrobenzoyl chloride
-
1,2-Dichloroethane
-
Sodium hydroxide (NaOH), 1 mol/L aqueous solution
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Preparation of Glutamate Solution: In a suitable reaction vessel, dissolve 18.73 g (0.11 mol) of sodium glutamate in 75 g of water.[3]
-
pH Adjustment: Adjust the pH of the glutamate solution to 8 using a 1 mol/L aqueous sodium hydroxide solution while stirring.[3]
-
Acylation Reaction:
-
Cool the reaction vessel to 0 °C in an ice bath.[3]
-
Slowly add a solution of 4-nitrobenzoyl chloride in 28.31 g of dichloroethane dropwise to the stirred glutamate solution.[3]
-
Continuously monitor the pH during the addition and maintain it at 8 by adding 1 mol/L NaOH solution as needed. The solution's color will gradually change, indicating the reaction is proceeding.[3]
-
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 1 hour at room temperature to ensure completion.[3]
-
Work-up and Isolation:
-
Perform a phase separation to separate the aqueous and organic layers.[3]
-
Extract the organic layer twice with water.[3]
-
Combine all aqueous layers.[3]
-
Acidify the combined aqueous solution to a pH of 1 with hydrochloric acid. This will cause the product to precipitate out as crystals.[3]
-
Filter the precipitated crystals and dry them thoroughly to obtain the final product, N-p-nitrobenzoylglutamic acid.[3]
-
Experimental Workflow Diagram
The logical flow of the experimental procedure is visualized below.
Caption: Step-by-step experimental workflow.
Quantitative Experimental Data
The following table summarizes the quantitative results obtained from the described protocol.
| Parameter | Value | Reference(s) |
| Sodium Glutamate | 18.73 g (0.11 mol) | [3] |
| 4-Nitrobenzoyl Chloride Molar Ratio | 1:0.8-0.9 (Glutamate:Acyl Chloride) | [4] |
| Final Product Mass | 29.81 g | [3] |
| Yield | 99.03% (based on 4-nitrobenzoyl chloride) | [3] |
| Purity (by HPLC) | 98.43% | [3] |
Conclusion
The synthesis of this compound via the Schotten-Baumann reaction of L-glutamic acid and 4-nitrobenzoyl chloride is a highly efficient and robust method. The protocol detailed herein, adapted from patent literature, demonstrates excellent yield and purity.[3] Careful control of pH and temperature is crucial for optimizing the reaction outcome. This process provides a reliable pathway for researchers and developers requiring this versatile chemical intermediate for further synthetic applications.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. P-NITROBENZOYL-L-GLUTAMIC ACID | 6758-40-3 [chemicalbook.com]
- 4. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]
- 5. This compound | 6758-40-3 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Solubility of (S)-2-(4-Nitrobenzamido)pentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-2-(4-Nitrobenzamido)pentanedioic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a predictive analysis based on its structural features and the known solubility of analogous compounds. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate empirical data. This guide is intended to be a foundational resource for scientists and professionals engaged in research and development involving this compound, providing both theoretical context and practical methodologies for its solubility assessment.
Introduction
This compound is a derivative of glutamic acid, featuring a 4-nitrobenzoyl group attached to the alpha-amino group. Its chemical structure, possessing two carboxylic acid moieties and a nitroaromatic ring, suggests a complex solubility profile that is dependent on the physicochemical properties of the solvent, as well as on pH and temperature. Understanding the solubility of this compound is critical for a range of applications, including in vitro and in vivo studies, formulation development, and analytical method development.
Predicted Solubility Profile
The solubility of this compound is influenced by its key structural components: the pentanedioic acid (glutamic acid) backbone and the 4-nitrobenzamido side chain.
-
Pentanedioic Acid Backbone: The two carboxylic acid groups are polar and capable of hydrogen bonding, which would suggest some solubility in polar protic solvents like water, especially at higher pH where the carboxylic acids are deprotonated to form more soluble carboxylate salts.
-
4-Nitrobenzamido Side Chain: The benzene ring introduces a hydrophobic character, which will limit solubility in aqueous media. The nitro group is a polar, electron-withdrawing group, and the amide linkage is also polar. These polar functionalities may enhance solubility in polar aprotic solvents.
Based on these features, the following general solubility trends can be predicted:
-
Aqueous Solubility: The compound is expected to have low intrinsic solubility in pure water due to the hydrophobic benzene ring. However, its solubility is predicted to be highly pH-dependent. In acidic to neutral pH, the carboxylic acid groups will be protonated, leading to lower solubility. In basic media (e.g., aqueous solutions of sodium bicarbonate or sodium hydroxide), the carboxylic acids will deprotonate to form carboxylate salts, which are significantly more water-soluble.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents are likely to be effective at dissolving the compound due to their ability to form hydrogen bonds with the carboxylic acid and amide groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are also expected to be good solvents for this compound due to dipole-dipole interactions with the polar nitro and amide groups.
-
Nonpolar Solvents (e.g., hexane, toluene): The compound is expected to have very low solubility in nonpolar solvents due to its overall polar nature.
Quantitative Solubility Data
As of the date of this publication, no specific quantitative solubility data for this compound has been found in a review of scientific literature and chemical databases. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording such data.
Table 1: Experimental Solubility Data Template for this compound
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Water | 25 | 2.0 | Shake-Flask/HPLC | ||
| Water | 25 | 7.4 | Shake-Flask/HPLC | ||
| Water | 25 | 9.0 | Shake-Flask/HPLC | ||
| Ethanol | 25 | N/A | Shake-Flask/HPLC | ||
| Methanol | 25 | N/A | Shake-Flask/HPLC | ||
| DMSO | 25 | N/A | Shake-Flask/HPLC | ||
| Acetone | 25 | N/A | Shake-Flask/HPLC | ||
| Acetonitrile | 25 | N/A | Shake-Flask/HPLC | ||
| Hexane | 25 | N/A | Shake-Flask/HPLC |
Experimental Protocols for Solubility Determination
The following section details a standard experimental protocol for determining the equilibrium solubility of this compound using the shake-flask method, which is a widely accepted technique for solubility measurement.[1][2][3]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Shake-Flask Solubility Determination Protocol
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[2]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[3]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For more complete separation, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution. This concentration represents the solubility.
-
The logical workflow for this experimental protocol is illustrated in the diagram below.
References
(S)-2-(4-Nitrobenzamido)pentanedioic Acid: A Technical Safety and Research Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data, physicochemical properties, and potential biological relevance of (S)-2-(4-Nitrobenzamido)pentanedioic acid. This document is intended to serve as a foundational resource for professionals in research and drug development who may be handling or investigating this compound. Due to the limited availability of in-depth toxicological and biological data in the public domain, this guide emphasizes safe handling practices based on information from suppliers and draws plausible research contexts from studies on structurally related molecules.
Section 1: Chemical and Physical Properties
This compound is a chiral derivative of glutamic acid. Its chemical structure, incorporating a nitrobenzamido group, suggests its potential as a bioactive molecule. The following table summarizes its key chemical and physical properties as compiled from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 6758-40-3 | Sigma-Aldrich, MySkinRecipes[1] |
| Molecular Formula | C₁₂H₁₂N₂O₇ | MySkinRecipes[1] |
| Molecular Weight | 296.23 g/mol | MySkinRecipes[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | 97% | Sigma-Aldrich |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | Sigma-Aldrich, MySkinRecipes[1] |
Section 2: Safety and Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Sigma-Aldrich
Based on these classifications, the following precautionary measures are recommended when handling this compound.
Handling and Storage
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Section 3: Potential Biological Activity and Experimental Protocols
While specific biological data for this compound is limited, research on related pentanedioic acid derivatives suggests potential applications as enzyme inhibitors. One such study identified derivatives as farnesyltransferase inhibitors, which are a target in cancer therapy.
Hypothetical Mechanism of Action: Farnesyltransferase Inhibition
The diagram below illustrates a potential mechanism of action if this compound were to act as a farnesyltransferase inhibitor. This is a hypothetical pathway based on the activity of structurally related compounds and should be experimentally verified.
Caption: Hypothetical inhibition of farnesyltransferase by this compound.
Example Experimental Protocol: In Vitro Farnesyltransferase Activity Assay
The following is a generalized protocol for assessing the inhibitory activity of a compound against farnesyltransferase. This protocol is provided as an illustrative example and would require optimization for specific laboratory conditions.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human farnesyltransferase (FTase).
Materials:
-
Recombinant human FTase
-
Fluorescently labeled farnesyl pyrophosphate (FPP) analog
-
Biotinylated Ras peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
Streptavidin-coated microplates
-
Plate reader capable of fluorescence detection
Workflow:
Caption: Generalized workflow for an in vitro farnesyltransferase inhibition assay.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the FTase enzyme and biotinylated Ras peptide to the wells and pre-incubate.
-
Initiate the enzymatic reaction by adding the fluorescent FPP analog.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by transferring the reaction mixture to a streptavidin-coated microplate.
-
Incubate to allow the biotinylated product to bind to the plate.
-
Wash the plate to remove unbound reagents.
-
Measure the fluorescence of each well using a plate reader.
-
Plot the fluorescence signal against the compound concentration and determine the IC50 value using non-linear regression analysis.
Section 4: Conclusion
This compound is a research chemical with limited publicly available safety and biological data. The provided hazard statements necessitate careful handling in a laboratory setting with appropriate personal protective equipment. While its specific biological function is not well-characterized, its structural similarity to known enzyme inhibitors suggests that it could be a valuable tool in drug discovery research, particularly in areas such as oncology. The experimental protocol and hypothetical mechanism of action presented here serve as a starting point for further investigation into the bioactivity of this compound. Researchers are strongly encouraged to conduct their own risk assessments and experimental validations.
References
The Role of (S)-2-(4-Nitrobenzamido)pentanedioic Acid in Glutamate Carboxypeptidase II Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Nitrobenzamido)pentanedioic acid, a derivative of L-glutamic acid with the IUPAC name (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid , has emerged as a compound of interest within the scientific community, particularly in the context of enzyme inhibition. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its putative role as an inhibitor of Glutamate Carboxypeptidase II (GCPII), a key enzyme implicated in neurological disorders and cancer.
Chemical Properties and Synthesis
This compound is a chiral molecule built upon the scaffold of L-glutamic acid. The introduction of a 4-nitrobenzoyl group to the alpha-amino group of glutamic acid significantly alters its electronic and steric properties, which is crucial for its biological activity.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | |
| CAS Number | 6758-40-3 | |
| Molecular Formula | C₁₂H₁₂N₂O₇ | |
| Molecular Weight | 296.23 g/mol | |
| Appearance | Almost white powder | [1] |
| Purity | 98.43% (by HPLC) | [1][2] |
Synthesis Protocol
A detailed and high-yield synthesis of this compound has been described in the literature.[1][2] The process involves the condensation of L-glutamic acid (in the form of its sodium salt, monosodium glutamate) with 4-nitrobenzoyl chloride.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
Preparation of Reactant Solution: 18.73 g (0.11 mol) of sodium glutamate is dissolved in 75 g of water. The pH of the solution is adjusted to 8 using a 1 mol/L aqueous sodium hydroxide solution with stirring.[1][2]
-
Condensation Reaction: A solution of 28.31 g of 4-nitrobenzoyl chloride in dichloroethane is slowly added dropwise to the sodium glutamate solution at 0°C. Throughout the addition, the pH of the reaction mixture is maintained at 8 with a 1 mol/L aqueous sodium hydroxide solution. The reaction is allowed to proceed for 1 hour at room temperature.[1][2]
-
Work-up: After the reaction is complete, the layers are separated. The organic layer is extracted twice with water. The combined aqueous layers are then acidified to a pH of 1 with hydrochloric acid.[1]
-
Isolation: The resulting precipitate is collected by filtration and dried to yield N-p-nitrobenzoyl-L-glutamic acid.[1]
This method reports a high yield of 99.03% with a purity of 98.43% as determined by HPLC.[1][2]
Biological Activity: Inhibition of Glutamate Carboxypeptidase II
Signaling Pathway of GCPII and its Inhibition
Caption: Proposed mechanism of GCPII inhibition.
Inhibition of GCPII by compounds like this compound is a promising therapeutic strategy. By blocking the enzymatic activity of GCPII, these inhibitors can prevent the breakdown of NAAG. This leads to two key outcomes:
-
Increased NAAG Levels: Elevated levels of NAAG can enhance the activation of metabotropic glutamate receptor 3 (mGluR3), which is known to have neuroprotective effects.
-
Reduced Glutamate Levels: By preventing the hydrolysis of NAAG, GCPII inhibitors can lower the concentration of glutamate in the synaptic cleft, thereby mitigating glutamate-induced excitotoxicity, a pathological process implicated in various neurodegenerative diseases.
The structure-activity relationship (SAR) studies of various GCPII inhibitors have highlighted the importance of a glutamic acid or a similar dicarboxylic acid moiety for binding to the enzyme's active site. The aroyl group, in this case, the 4-nitrobenzoyl group, occupies a hydrophobic pocket, and its electronic properties can influence the binding affinity.
Applications and Future Directions
The primary application of this compound in research is as a potential inhibitor of GCPII for studying its role in neurological and psychiatric disorders. Furthermore, it serves as a valuable intermediate in the synthesis of more complex molecules, including analogs of folic acid.[3]
Future research should focus on:
-
Quantitative Biological Assays: Determining the specific inhibitory potency (IC₅₀ and Kᵢ values) of this compound against GCPII.
-
Structure-Activity Relationship Studies: Synthesizing and testing a series of N-aroyl-L-glutamic acid derivatives to understand the influence of different substituents on the benzoyl ring on inhibitory activity.
-
In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in animal models to assess its therapeutic potential.
Conclusion
This compound is a synthetically accessible derivative of L-glutamic acid with strong potential as a Glutamate Carboxypeptidase II inhibitor. Its straightforward synthesis and the established therapeutic relevance of GCPII inhibition make it a compelling subject for further investigation in the fields of medicinal chemistry and neuropharmacology. The detailed experimental protocols and understanding of its putative mechanism of action provided in this guide are intended to facilitate future research and drug development efforts targeting the glutamate system.
References
Technical Guide: Spectroscopic Profile of (S)-2-(4-Nitrobenzamido)pentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic profile of (S)-2-(4-Nitrobenzamido)pentanedioic acid (CAS No: 6758-40-3). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the compound's chemical structure, supplemented by data from analogous compounds. It also includes generalized, detailed experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid
-
Molecular Formula: C₁₂H₁₂N₂O₇
-
Molecular Weight: 296.24 g/mol
-
Structure:
Predicted Spectroscopic Data
The following data tables summarize the predicted spectroscopic characteristics for this compound. These predictions are derived from established principles of spectroscopy and analysis of the molecule's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 2H | 2 x -COOH |
| ~9.1 | Doublet | 1H | -NH- |
| ~8.4 | Doublet | 2H | Aromatic H (ortho to -NO₂) |
| ~8.2 | Doublet | 2H | Aromatic H (ortho to -C=O) |
| ~4.5 | Multiplet | 1H | α-CH |
| ~2.4 | Multiplet | 2H | γ-CH₂ |
| ~2.1 | Multiplet | 2H | β-CH₂ |
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~174.0 | -COOH (C5) |
| ~172.5 | -COOH (C1) |
| ~165.0 | Amide -C=O |
| ~150.0 | Aromatic C (para to -C=O) |
| ~140.0 | Aromatic C (ipso to -C=O) |
| ~130.0 | Aromatic CH (ortho to -C=O) |
| ~124.0 | Aromatic CH (ortho to -NO₂) |
| ~52.0 | α-CH |
| ~30.0 | γ-CH₂ |
| ~27.0 | β-CH₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Sample State: Solid, KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 2500 | Broad | O-H Stretch | Carboxylic Acid |
| ~3300 | Medium | N-H Stretch | Amide |
| ~1710 | Strong | C=O Stretch | Carboxylic Acid |
| ~1660 | Strong | C=O Stretch (Amide I) | Amide |
| ~1590 | Strong | N-H Bend (Amide II) | Amide |
| 1550 - 1500 | Strong | N-O Asymmetric Stretch | Nitro Group |
| 1350 - 1300 | Strong | N-O Symmetric Stretch | Nitro Group |
| ~1500, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Ionization: Electrospray, ESI)
| m/z Value | Ion Type | Predicted Fragment |
| 297.06 | [M+H]⁺ | Protonated molecular ion |
| 319.04 | [M+Na]⁺ | Sodiated molecular ion |
| 295.05 | [M-H]⁻ | Deprotonated molecular ion |
| 251.06 | [M-COOH]⁺ | Loss of a carboxyl group |
| 150.02 | [C₇H₄NO₃]⁺ | 4-Nitrobenzoyl cation |
| 147.04 | [C₅H₈NO₄]⁺ | Glutamic acid fragment |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.[1]
-
Transfer the sample into a clean, dry NMR tube.[2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the tube.[1][3] The sample should be fully dissolved to form a homogeneous solution.[3]
-
If the solution contains particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1]
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H and ¹³C NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).
-
For ¹³C NMR, acquire the spectrum using proton decoupling. A higher number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the KBr pellet method, which is common for solid samples.[4]
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid sample into an agate mortar.[5]
-
Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[6]
-
Gently grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained.[5]
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[6]
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum will show absorbance or transmittance as a function of wavenumber.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water).[7][8]
-
Perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL.[8] A typical dilution involves taking 10 µL of the stock solution and diluting it with 1 mL of the analysis solvent (e.g., methanol or acetonitrile, often with 0.1% formic acid for positive ion mode).[7]
-
Ensure the final solution is free of any precipitate; filter if necessary.[7][8]
-
Transfer the final solution to a 2mL mass spectrometry vial.[7]
-
-
Data Acquisition:
-
Set up the ESI-MS instrument in either positive or negative ion mode.
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize key ESI parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature to obtain a stable signal.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument using a known standard to ensure accurate mass measurement.
-
Workflow and Pathway Visualization
As no specific signaling pathways involving this compound are documented, the following diagram illustrates a general experimental workflow for the synthesis and characterization of a chemical compound like this compound.
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. organomation.com [organomation.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
An In-depth Technical Guide on the Biological Role of N-Protected Glutamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid, a fundamental excitatory neurotransmitter in the mammalian central nervous system, plays a pivotal role in neural communication, memory formation, and learning.[1] The modification of its structure through N-protection—the attachment of a protecting group to the alpha-amino group—creates a diverse class of derivatives with significant biological and therapeutic potential. This N-protection strategy alters the parent molecule's physicochemical properties, leading to modulated receptor interactions, metabolic stability, and bioavailability. This guide explores the multifaceted biological roles of N-protected glutamic acid derivatives, from their function as endogenous metabolites to their application as pharmacological agents and research tools.
Endogenous N-Protected Derivatives and Their Metabolic Significance
The body naturally produces several N-protected glutamic acid derivatives that are integral to metabolic pathways.
-
N-Acetylaspartylglutamate (NAAG): As the third most abundant neurotransmitter in the mammalian nervous system, NAAG is a dipeptide composed of N-acetylaspartate and glutamate.[2] It is a selective agonist at the metabotropic glutamate receptor 3 (mGluR3).[3] The levels of NAAG are tightly regulated by the enzyme Glutamate Carboxypeptidase II (GCPII), which hydrolyzes it into N-acetylaspartate (NAA) and glutamate.[3][4] This regulation is crucial for modulating glutamatergic signaling and preventing excitotoxicity.[4][5]
-
Pyroglutamic Acid (5-oxoproline): This derivative is formed by the intramolecular cyclization of glutamic acid.[6] It is a key intermediate in the γ-glutamyl cycle, essential for the synthesis and recycling of glutathione, a major cellular antioxidant.[7][8] Elevated levels of pyroglutamic acid can indicate glutathione depletion and are associated with metabolic acidosis (5-oxoprolinuria), particularly in cases of acetaminophen overdose or certain genetic disorders.[6][8][9]
-
N-Carbamoylglutamate (NCG): NCG is a stable analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase-1 (CPS-1).[10] CPS-1 is the rate-limiting enzyme in the urea cycle. By activating this enzyme, NCG promotes the synthesis of arginine and detoxification of ammonia.[10][11] It is used therapeutically and as a feed additive in livestock to improve nitrogen metabolism and production efficiency.[10][11][12][13]
Pharmacological Applications in Drug Development
The strategic N-protection of glutamic acid has yielded numerous compounds with therapeutic promise, particularly as enzyme inhibitors and receptor ligands.
Inhibition of Glutamate Carboxypeptidase II (GCPII)
GCPII (also known as NAALADase) is a prime target for therapeutic intervention in a range of neurological disorders.[4] By inhibiting GCPII, the synaptic concentration of NAAG increases, enhancing its neuroprotective effects through mGluR3 activation.[2][4] This mechanism is being explored for conditions characterized by glutamate excitotoxicity or neuroinflammation.
Therapeutic Areas:
-
Neuroprotection: GCPII inhibitors have shown efficacy in preclinical models of stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS) by reducing glutamate-mediated neurotoxicity.[2][4]
-
Pain Management: These inhibitors can moderate neuropathic and inflammatory pain responses.[2][4]
-
Cognitive Enhancement: By increasing NAAG levels, GCPII inhibitors have demonstrated pro-cognitive effects in models of Alzheimer's disease and multiple sclerosis.[2][14]
-
Cancer Imaging and Therapy: GCPII is also known as Prostate-Specific Membrane Antigen (PSMA) and is highly expressed on prostate cancer cells.[2][4] This has led to the development of high-affinity GCPII inhibitors for imaging and radiochemical therapies for prostate cancer.[2]
Ligands for Glutamate Receptors
Modifying the N-terminus of glutamate and its analogs can fine-tune their affinity and selectivity for various ionotropic (NMDA, AMPA, Kainate) and metabotropic glutamate receptor subtypes.[15][16][17] N-protection can alter the charge and steric profile of the ligand, influencing how it fits into the receptor's binding pocket. This strategy is crucial for developing selective agonists or antagonists to treat neurological and psychiatric disorders. For example, some methylated 2-aminoadipic acid analogs (a homolog of glutamic acid) show varied activity as NMDA receptor agonists or antagonists depending on their stereochemistry.[15]
Data Presentation: Quantitative Activity of GCPII Inhibitors
The following table summarizes the inhibitory activity of selected N-protected glutamic acid derivatives against Glutamate Carboxypeptidase II.
| Compound | Derivative Type | Target | Assay Type | IC50 / Ki Value | Reference |
| 2-PMPA | Phosphonate-based | GCPII | Enzyme Inhibition | Ki = 300 pM | [4] |
| GPI 5232 | Phosphonate-based | GCPII | Enzyme Inhibition | Data Preclinical | [4] |
| VA-033 | Phosphonate-based | GCPII | Enzyme Inhibition | Data Preclinical | [4] |
| Phenylalkylphosphonamidates | Phosphonamidate-based | GCPII | Enzyme Inhibition | Ki values in nM range | [4] |
Note: This table is illustrative. Specific quantitative values often vary between studies and assay conditions.
Experimental Protocols
Detailed methodologies are critical for the synthesis and evaluation of these derivatives.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of N-Protected Glutamic Acid Analogs
This protocol outlines the synthesis of peptide-based derivatives, a common approach for creating targeted ligands.[18][19]
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (including Fmoc-Glu(OAllyl)-OH)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents: Piperidine, PyBOP, HOBt, DIEA, Trifluoroacetic acid (TFA)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) and silane (e.g., PhSiH₃) for deprotection
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once, then wash thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid, PyBOP, HOBt, and DIEA in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin. Repeat for each amino acid in the sequence.
-
Side-Chain Deprotection (for cyclization): For a residue like Fmoc-Glu(OAllyl)-OH, remove the allyl protecting group using a palladium catalyst and a scavenger like PhSiH₃ in DCM.[18]
-
On-Resin Cyclization (if applicable): After selective deprotection of side chains, perform intramolecular cyclization using coupling reagents like PyBOP/HOBt/DIEA.[18]
-
Final Cleavage: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove remaining side-chain protecting groups.[18]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and HPLC.
Protocol for GCPII Enzyme Inhibition Assay
This assay determines the potency of a synthesized derivative in inhibiting GCPII activity.
Materials:
-
Recombinant human GCPII enzyme
-
Substrate: N-Acetylaspartyl-[³H]glutamate ([³H]NAAG)
-
Assay Buffer: Tris-HCl buffer with NaCl and CoCl₂
-
Test compounds (N-protected glutamic acid derivatives)
-
Anion exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microtiter plate, combine the assay buffer, a specific concentration of the test compound (inhibitor), and the GCPII enzyme.
-
Pre-incubation: Incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the [³H]NAAG substrate to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding a strong acid (e.g., formic acid).
-
Product Separation: The reaction mixture contains unhydrolyzed [³H]NAAG and the product, [³H]glutamate. Separate the product from the substrate by passing the mixture through a column containing an anion exchange resin. The positively charged [³H]glutamate will pass through, while the negatively charged [³H]NAAG will be retained.
-
Quantification: Collect the flow-through containing [³H]glutamate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations: Pathways and Workflows
Signaling Pathway: GCPII Inhibition and Neuromodulation
References
- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 2. N-acetylaspartylglutamate (NAAG) and glutamate carboxypeptidase II: An abundant peptide neurotransmitter-enzyme system with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 7. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 8. grokipedia.com [grokipedia.com]
- 9. litfl.com [litfl.com]
- 10. The significance of N-carbamoylglutamate in ruminant production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential role of N-carbamoyl glutamate in biosynthesis of arginine and its significance in production of ruminant animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Dietary N-Carbamylglutamate on Growth Performance, Apparent Digestibility, Nitrogen Metabolism and Plasma Metabolites of Fattening Holstein Bulls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Inhibition of Glutamate Carboxypeptidase II (GCPII) activity as a treatment for cognitive impairment in multiple sclerosis | Semantic Scholar [semanticscholar.org]
- 15. Glutamate receptor ligands: synthesis, stereochemistry, and enantiopharmacology of methylated 2-aminoadipic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 19. dspace.mit.edu [dspace.mit.edu]
Methodological & Application
Application Notes and Protocols: Coupling Reaction of 4-Nitrobenzoic Acid and L-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry, central to the synthesis of peptides, pharmaceuticals, and other biologically active molecules. This document provides detailed protocols for the coupling of 4-nitrobenzoic acid and L-glutamic acid to form N-(4-nitrobenzoyl)-L-glutamic acid. This compound is a key intermediate in the synthesis of N-(p-aminobenzoyl)-L-glutamic acid, a direct precursor to folic acid (Vitamin B9) and its derivatives, such as methotrexate, which are crucial in drug development.[1][2]
Two primary methods for this coupling reaction are presented:
-
Acid Chloride Method: A high-yield method involving the reaction of 4-nitrobenzoyl chloride with the sodium salt of L-glutamic acid (sodium glutamate).
-
EDC/NHS Coupling Method: A widely used carbodiimide-mediated coupling that allows for the direct reaction of 4-nitrobenzoic acid and L-glutamic acid under mild conditions.[3]
These protocols are designed to provide researchers with the necessary details to successfully perform this synthesis and to understand its relevance in the broader context of pharmaceutical development.
Data Presentation
Table 1: Quantitative Data for Acid Chloride Method[2]
| Parameter | Value | Notes |
| Reactants | ||
| Sodium Glutamate | 18.73 g (0.11 mol) | |
| 4-Nitrobenzoyl Chloride | 28.31 g (in dichloroethane) | Molar ratio of Sodium Glutamate to 4-nitrobenzoyl chloride is approximately 1.1:1. |
| Reaction Conditions | ||
| Solvent | Water and Dichloroethane | Biphasic reaction system. |
| Temperature | 0°C (addition), Room Temp (reaction) | Initial cooling to control reactivity. |
| pH | 8.0 - 9.0 | Maintained with 1 mol/L NaOH. |
| Reaction Time | 1 - 3 hours | |
| Product & Yield | ||
| Product | N-(4-nitrobenzoyl)-L-glutamic acid | |
| Yield | 97.02% - 99.03% | Based on 4-nitrobenzoyl chloride. |
| Purity (HPLC) | 97.65% - 98.43% |
Table 2: Representative Data for EDC/NHS Coupling Method
| Parameter | Typical Range | Notes |
| Reactants | Molar ratios are relative to the limiting reagent (typically the carboxylic acid). | |
| 4-Nitrobenzoic Acid | 1.0 equivalent | |
| L-Glutamic Acid | 1.0 - 1.2 equivalents | |
| EDC | 1.1 - 1.5 equivalents | To ensure efficient activation of the carboxylic acid.[4] |
| NHS/Sulfo-NHS | 1.1 - 1.5 equivalents | To stabilize the activated intermediate and improve efficiency.[4] |
| Reaction Conditions | ||
| Activation Solvent | Anhydrous DMF, DMSO, or DCM | Must be non-protic and anhydrous. |
| Coupling Solvent | Aqueous Buffer (e.g., PBS, MES) | |
| Activation pH | 4.5 - 6.0 | Optimal for EDC activation.[5] |
| Coupling pH | 7.2 - 8.0 | Optimal for amine reaction with NHS-ester.[5] |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2 - 12 hours | |
| Product & Yield | ||
| Product | N-(4-nitrobenzoyl)-L-glutamic acid | |
| Expected Yield | 70% - 90% | Highly dependent on reaction scale and purification method.[6] |
Experimental Protocols
Protocol 1: Acid Chloride Method for N-(4-nitrobenzoyl)-L-glutamic acid Synthesis
This protocol is adapted from patent CN105439895A and describes a high-yield synthesis using 4-nitrobenzoyl chloride and sodium glutamate.[2]
Materials:
-
Sodium Glutamate (18.73 g, 0.11 mol)
-
4-Nitrobenzoyl chloride solution in dichloroethane (containing ~0.10 mol of the acid chloride)
-
Deionized Water (75 g)
-
1 mol/L Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl)
-
Reaction vessel with stirring and temperature control
-
pH meter
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Preparation of Glutamate Solution: In a reaction vessel, dissolve 18.73 g (0.11 mol) of sodium glutamate in 75 g of deionized water.
-
pH Adjustment: While stirring, adjust the pH of the glutamate solution to 8.0 using a 1 mol/L aqueous sodium hydroxide solution.
-
Reaction Initiation: Cool the reaction vessel to 0°C using an ice bath.
-
Addition of Acid Chloride: Slowly add the dichloroethane solution of 4-nitrobenzoyl chloride dropwise to the reaction mixture.
-
pH Maintenance: Throughout the addition, continuously monitor the pH and maintain it at 8.0 by adding the 1 mol/L NaOH solution as needed. The solution color will change, indicating the reaction is proceeding.[2]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour to ensure the reaction goes to completion.[2]
-
Work-up and Extraction:
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the aqueous layer.
-
Extract the organic (dichloroethane) layer twice with water.
-
Combine all aqueous layers.
-
-
Product Precipitation: Acidify the combined aqueous layer to a pH of 1.0 with hydrochloric acid. This will cause the N-(4-nitrobenzoyl)-L-glutamic acid to precipitate out of the solution as a solid.
-
Isolation and Drying: Filter the precipitated crystals, wash with cold water, and dry to obtain the final product.
Caption: Workflow for the Acid Chloride Coupling Method.
Protocol 2: General EDC/NHS Coupling of 4-Nitrobenzoic Acid and L-Glutamic Acid
This protocol provides a general two-step procedure for coupling 4-nitrobenzoic acid and L-glutamic acid using EDC and NHS. This method is advantageous as it avoids the need to synthesize the acid chloride and proceeds under mild conditions.[3][7]
Materials:
-
4-Nitrobenzoic Acid
-
L-Glutamic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution (optional): Hydroxylamine or Tris buffer
-
Anhydrous Dimethylformamide (DMF) or other suitable organic solvent
Procedure:
Step 1: Activation of 4-Nitrobenzoic Acid
-
Dissolution: Dissolve 4-nitrobenzoic acid (1.0 eq.) in a minimal amount of anhydrous DMF. Dilute this solution with Activation Buffer.
-
Addition of Coupling Agents: Add NHS (1.2 eq.) to the solution and stir until dissolved. Then, add EDC (1.2 eq.).
-
Activation Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring. This forms the semi-stable NHS ester of 4-nitrobenzoic acid.[7]
Step 2: Coupling with L-Glutamic Acid
-
Preparation of Amine: In a separate flask, dissolve L-glutamic acid (1.1 eq.) in the Coupling Buffer.
-
Conjugation: Add the activated 4-nitrobenzoic acid solution (from Step 1) to the L-glutamic acid solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Coupling Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) and incubate for 15 minutes.
-
Purification: The final product, N-(4-nitrobenzoyl)-L-glutamic acid, can be purified from the reaction mixture using techniques such as preparative HPLC or crystallization.
Caption: Logical workflow of the EDC/NHS coupling reaction.
Application in Drug Development: Folic Acid Synthesis
The primary application of N-(4-nitrobenzoyl)-L-glutamic acid is as a precursor in the synthesis of folic acid and its analogs. The process involves the reduction of the nitro group to an amine, yielding N-(p-aminobenzoyl)-L-glutamic acid. This molecule is then coupled with a pterin derivative to form folic acid.
Folic acid is an essential B vitamin that plays a critical role in one-carbon metabolism, which is necessary for DNA synthesis, repair, and methylation.[8][9][10] As humans cannot synthesize folate, it must be obtained from the diet.[11] Folic acid and its derivatives are fundamental in various therapeutic areas, including:
-
Nutritional Supplementation: To prevent folate deficiency and associated conditions like megaloblastic anemia and neural tube defects in newborns.
-
Oncology: Methotrexate, a folic acid analog, is a widely used chemotherapy agent that inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis in rapidly dividing cancer cells.[1]
-
Autoimmune Diseases: Low-dose methotrexate is also used to treat autoimmune conditions like rheumatoid arthritis.[1]
Caption: Role of N-(p-aminobenzoyl)-L-glutamic acid in the Folic Acid Pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. Folate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (S)-2-(4-Nitrobenzamido)pentanedioic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Nitrobenzamido)pentanedioic acid, also known as N-(4-Nitrobenzoyl)-L-glutamic acid, is a derivative of the naturally occurring amino acid L-glutamic acid. Its structure incorporates a 4-nitrobenzoyl group attached to the alpha-amino group of glutamic acid. This modification provides a unique set of chemical properties that can be leveraged in the field of peptide synthesis and drug design. The presence of the nitroaromatic moiety and the two carboxylic acid functional groups make it a versatile building block for creating modified peptides and peptidomimetics with potentially enhanced biological activities or novel pharmacological profiles.
This document provides an overview of the potential applications of this compound in peptide synthesis, along with generalized protocols for its incorporation into peptide chains. It is important to note that while the synthesis of this compound is documented, its specific and widespread application in peptide synthesis is not extensively reported in publicly available literature. The protocols provided herein are based on established principles of peptide chemistry and may require optimization for specific target peptides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility, reactivity, and handling characteristics in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 6758-40-3 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₇ | [2][3] |
| Molecular Weight | 296.23 g/mol | [1][2] |
| Melting Point | 117-118°C | [2] |
| Boiling Point | 619.9°C | [2] |
| Storage Temperature | 2-8°C | [2] |
| Purity | Typically ≥97% | [1] |
Potential Applications in Peptide Synthesis
This compound can be envisioned for several applications in peptide synthesis, primarily leveraging the properties of the 4-nitrobenzoyl group and the bifunctional glutamic acid backbone.
-
Introduction of a Rigid Aromatic Moiety: The 4-nitrobenzoyl group can introduce a rigid, planar aromatic structure into a peptide backbone. This can be used to induce specific secondary structures or to probe interactions with biological targets where aromatic interactions are important.
-
As a Protected Glutamic Acid Surrogate: The 4-nitrobenzoyl group can act as an N-terminal protecting group for the glutamic acid residue. The nitro group can be chemically modified, for instance, by reduction to an amine, which could then be further functionalized.
-
Linker for Peptide Conjugation: The two carboxylic acid groups offer opportunities for creating branched peptides or for conjugating other molecules (e.g., drugs, imaging agents) to the peptide. One carboxyl group can be used for peptide bond formation, while the other can be used for attachment.
-
Chromophoric Label: The nitroaromatic ring possesses UV-visible absorption properties, which could potentially be used for the quantification of peptides or to study peptide-receptor interactions through spectroscopic methods.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. These protocols are theoretical and should be adapted and optimized for the specific peptide sequence and synthesis strategy.
Protocol 1: Incorporation of this compound as an N-terminal residue
This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide.
Materials:
-
Peptidyl-resin (with a free N-terminal amine)
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, NMP)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DMF for 30-60 minutes.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 1.95 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 4 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines.
Workflow for N-terminal Capping:
Caption: Workflow for capping a peptide with this compound.
Protocol 2: Reduction of the Nitro Group
This protocol describes the on-resin reduction of the nitro group of the incorporated this compound to an amine, which can then be further functionalized.
Materials:
-
Peptidyl-resin with N-terminal this compound
-
Reducing agent (e.g., SnCl₂·2H₂O)
-
Solvent (e.g., DMF)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DMF.
-
Reduction Reaction:
-
Prepare a solution of SnCl₂·2H₂O (e.g., 0.5 M in DMF).
-
Add the reducing solution to the resin.
-
Agitate the mixture at room temperature for 4-12 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove tin salts.
-
-
Confirmation of Reduction: The disappearance of the yellow color associated with the nitro group can be a visual indicator. Further analytical characterization would be required post-cleavage.
Logical Flow of Nitro Group Reduction and Further Functionalization:
Caption: Pathway for post-synthetic modification of the nitro group.
Data Presentation
| Coupling Reagent | Additive | Base | Typical Coupling Time | Estimated Efficiency |
| HATU | - | DIPEA/NMM | 1-4 hours | >95% |
| HBTU | HOBt | DIPEA/NMM | 2-6 hours | >90% |
| DIC | HOBt | - | 4-12 hours | 85-95% |
| PyBOP | - | DIPEA/NMM | 1-4 hours | >95% |
Conclusion
This compound presents an interesting, albeit not commonly utilized, building block for peptide synthesis. Its unique structure offers possibilities for introducing aromatic rigidity, a modifiable functional group, and branching points within a peptide sequence. The provided protocols offer a starting point for researchers interested in exploring the potential of this compound in their peptide design and drug discovery efforts. It is crucial to emphasize that empirical optimization of coupling conditions, reaction times, and deprotection strategies will be necessary to achieve high yields and purity for any target peptide incorporating this non-canonical amino acid derivative. Further research is warranted to fully elucidate the impact of this building block on the conformational properties and biological activity of peptides.
References
Application Notes and Protocols: (S)-2-(4-Nitrobenzamido)pentanedioic Acid as a Precursor for Glutamate Carboxypeptidase II (GCPII) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Nitrobenzamido)pentanedioic acid is a versatile chiral building block for the synthesis of potent enzyme inhibitors. Its inherent stereochemistry and functional groups make it an ideal starting material for the development of inhibitors targeting Glutamate Carboxypeptidase II (GCPII). GCPII, also known as Prostate-Specific Membrane Antigen (PSMA) and Folate Hydrolase (FOLH1), is a zinc metalloenzyme that plays a crucial role in cellular signaling by hydrolyzing N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate.[1][2][3] Dysregulation of GCPII activity has been implicated in a range of pathological conditions, including neurological disorders and prostate cancer, making it a significant therapeutic target.[3]
This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis and evaluation of urea-based GCPII inhibitors.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 6758-40-3 |
| Molecular Formula | C₁₂H₁₂N₂O₇ |
| Molecular Weight | 296.23 g/mol |
| Appearance | Solid |
| Storage | Store at 2-8°C |
Application: Precursor for Urea-Based GCPII Inhibitors
The primary application of this compound in this context is its conversion into potent urea-based inhibitors of GCPII. The synthetic strategy involves two key transformations:
-
Reduction of the Nitro Group: The aromatic nitro group is selectively reduced to a primary amine, yielding (S)-2-(4-aminobenzamido)pentanedioic acid. This transformation is a critical step to unmask the nucleophilic amine required for the subsequent urea formation.
-
Urea Formation: The newly formed aromatic amine is then reacted with an appropriate isocyanate to form the urea linkage, a key pharmacophore in many potent GCPII inhibitors.[1][4][5]
A prime example of a highly potent urea-based GCPII inhibitor is DCIBzL, which exhibits an IC₅₀ of 0.06 nM.[1] While the synthesis of DCIBzL itself is complex, a structurally related and potent inhibitor can be conceptualized as being synthesized from the precursor. The general structure of these inhibitors consists of a glutamate moiety, which binds to the S1' pocket of GCPII, and a urea-linked group that interacts with the active site zinc ions.[1][4]
Quantitative Data: Inhibitory Potency of a Representative Urea-Based GCPII Inhibitor
The following table summarizes the inhibitory potency of a representative potent urea-based GCPII inhibitor, DCIBzL, which shares the core structural features of inhibitors derivable from the precursor.
| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) |
| DCIBzL | Human GCPII | 0.06 | Not Reported |
| ZJ-43 | Human GCPII | 0.50 | 0.8 |
Data sourced from references[1][2].
Experimental Protocols
Protocol 1: Synthesis of a Urea-Based GCPII Inhibitor from this compound
This protocol outlines a general, two-step synthesis for converting the precursor into a urea-based inhibitor.
Step 1: Reduction of the Nitro Group to Form (S)-2-(4-Aminobenzamido)pentanedioic Acid
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield (S)-2-(4-aminobenzamido)pentanedioic acid. The product can be purified further by recrystallization or column chromatography if necessary.
Step 2: Urea Formation
-
Protection (if necessary): The carboxylic acid groups of (S)-2-(4-aminobenzamido)pentanedioic acid may need to be protected (e.g., as benzyl esters) prior to the urea formation to prevent side reactions.
-
Dissolution: Dissolve the (protected) amino-precursor in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Isocyanate Addition: Add a stoichiometric amount of the desired isocyanate (e.g., a substituted phenyl isocyanate) to the solution. The choice of isocyanate will determine the final structure of the inhibitor's "right-hand side".
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Deprotection: If protecting groups were used, they are removed in this step (e.g., by hydrogenolysis for benzyl esters).
-
Purification: The final urea-based inhibitor is purified by an appropriate method, such as preparative high-performance liquid chromatography (HPLC).
Protocol 2: In Vitro GCPII Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for evaluating the inhibitory potency of the synthesized compounds against GCPII.
Materials:
-
Recombinant human GCPII enzyme
-
Fluorogenic GCPII substrate (e.g., N-[4-(phenylazo)-benzoyl]-glutamyl-γ-glutamic acid, PABGγG)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test inhibitor compounds (synthesized as described above)
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer. Prepare a working solution of the GCPII enzyme and the fluorogenic substrate in the assay buffer.
-
Assay Setup: In the wells of the 96-well plate, add the following:
-
Assay buffer
-
Serial dilutions of the test inhibitor (or vehicle control for 0% inhibition and a known potent inhibitor for 100% inhibition control).
-
GCPII enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: GCPII signaling pathway in the central nervous system.
Caption: Workflow for synthesis and evaluation of GCPII inhibitors.
References
- 1. lsb.avcr.cz [lsb.avcr.cz]
- 2. Structural and computational basis for potent inhibition of glutamate carboxypeptidase II by carbamate-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Relationships Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-(4-Nitrobenzamido)pentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the potential use of (S)-2-(4-Nitrobenzamido)pentanedioic acid in asymmetric synthesis. While specific documented applications for this particular reagent are limited in publicly available literature, its structural characteristics, featuring a chiral backbone derived from (S)-glutamic acid and two carboxylic acid moieties, make it a strong candidate for use as a chiral resolving agent. The protocols and data presented herein are based on established methodologies for analogous N-acyl amino acids and serve as a comprehensive guide for researchers to develop specific applications.
Introduction to this compound
This compound is a chiral dicarboxylic acid derived from the proteinogenic amino acid, L-glutamic acid. Its key structural features include a single stereocenter with an (S)-configuration, two carboxylic acid groups for potential diastereomeric salt formation with basic compounds, and a nitrobenzamido group that enhances its crystallinity and molecular recognition capabilities. These attributes make it a promising tool for the separation of enantiomers, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs).
Compound Profile:
| Property | Value |
| IUPAC Name | (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid |
| CAS Number | 6758-40-3 |
| Molecular Formula | C₁₂H₁₂N₂O₇ |
| Molecular Weight | 296.24 g/mol |
| Appearance | Solid |
| Storage | Sealed in dry, room temperature |
Application: Chiral Resolution of Racemic Amines
The most direct application of this compound is as a chiral resolving agent for racemic amines through the formation of diastereomeric salts. The principle involves the reaction of the racemic amine with the chiral diacid to form a pair of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Hypothetical Resolution of (±)-1-Phenylethanamine:
A common substrate for testing new resolving agents is racemic 1-phenylethanamine. The reaction with this compound would yield two diastereomeric salts: [(R)-1-phenylethanammonium]-[(S)-2-(4-nitrobenzamido)pentanedioate] and [(S)-1-phenylethanammonium]-[(S)-2-(4-nitrobenzamido)pentanedioate].
Table 1: Hypothetical Quantitative Data for the Resolution of (±)-1-Phenylethanamine
| Entry | Diastereomeric Salt | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess of Recovered Amine (ee%) |
| 1 | Salt with (R)-amine | 42 | >95 | >98 |
| 2 | Salt with (S)-amine | 45 | >95 | >98 |
Note: The data presented in this table is hypothetical and serves as a target for experimental optimization.
Experimental Protocols
3.1. General Protocol for Chiral Resolution of a Racemic Amine
This protocol outlines a general procedure for the chiral resolution of a generic racemic amine using this compound. Optimization of solvents, temperature, and stoichiometry will be necessary for specific substrates.
Materials:
-
This compound
-
Racemic amine
-
Anhydrous ethanol (or other suitable solvent)
-
Diethyl ether
-
2 M Hydrochloric acid
-
2 M Sodium hydroxide
-
Dichloromethane (or other organic solvent for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation: In a flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm anhydrous ethanol. To this solution, add 1.0 equivalent of the racemic amine dropwise with stirring.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Allow the mixture to stand at 4 °C for 24 hours to maximize crystal formation.
-
Isolation of the First Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol, followed by diethyl ether. This first crop of crystals will be enriched in one diastereomer.
-
Recrystallization: To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of hot ethanol. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.
-
Liberation of the Enantiopure Amine: Suspend the purified diastereomeric salt in water and add 2 M NaOH solution with vigorous stirring until the pH is approximately 10-11 to deprotonate the amine.
-
Extraction: Extract the liberated free amine with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Recovery of the Second Enantiomer: The mother liquor from the initial crystallization contains the other diastereomeric salt. This can be treated in a similar manner to recover the other enantiomer of the amine.
3.2. Protocol for the Recovery of the Chiral Resolving Agent
-
The aqueous layer from the amine extraction (step 6) contains the sodium salt of this compound.
-
Acidify the aqueous solution to pH 1-2 with 2 M HCl.
-
The chiral resolving agent will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The recovered resolving agent can be reused.
Visualizations
Diagram 1: Experimental Workflow for Chiral Resolution
Application Notes and Protocols: N-Acylation of L-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation of L-glutamic acid is a crucial chemical modification that yields a diverse range of derivatives with significant applications in various fields, including surfactants, food additives, and pharmaceuticals. This process involves the introduction of an acyl group to the nitrogen atom of the L-glutamic acid molecule, altering its physicochemical properties such as solubility, surface activity, and biological function. The Schotten-Baumann reaction is a widely utilized and effective method for this transformation, offering a straightforward approach to synthesizing N-acyl-L-glutamic acids.[1][2]
This document provides detailed experimental procedures for the N-acylation of L-glutamic acid, focusing on the Schotten-Baumann reaction. It includes comprehensive protocols, data presentation in tabular format for easy comparison of various acyl derivatives, and visualizations of the experimental workflow and reaction mechanism to aid in understanding and implementation.
Data Presentation
Physicochemical Properties of N-Acyl-L-Glutamic Acid Derivatives
The introduction of different acyl groups significantly influences the physical and chemical characteristics of the resulting N-acyl-L-glutamic acid. The following table summarizes key properties of selected derivatives.
| Acyl Group | Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Acetyl (C2) | N-Acetyl-L-glutamic acid | C₇H₁₁NO₅ | 189.17 | 194-196 | White powder |
| Cocoyl (C8-C18) | N-Cocoyl-L-glutamic acid | Mixture | Variable | Variable | White to off-white powder |
| Lauroyl (C12) | N-Lauroyl-L-glutamic acid | C₁₇H₃₁NO₅ | 329.43 | Variable | White solid |
Data sourced from references[3][4][5].
Reaction Conditions and Yields for N-Acylation of L-Glutamic Acid
The efficiency of the N-acylation reaction is dependent on various parameters, including the choice of acylating agent, reaction time, and temperature. The table below presents typical reaction conditions and corresponding yields for the synthesis of different N-acyl-L-glutamic acid derivatives via the Schotten-Baumann reaction.
| Acylating Agent | L-Glutamic Acid:Acylating Agent (molar ratio) | Base | Solvent System | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Acetic Anhydride | 1:1.1 | Sodium Hydroxide | Water | 1-2 | 0-10 | 80-90 |
| Lauroyl Chloride | 1:1.1 | Sodium Hydroxide | Water/Acetone | 2-4 | 10-25 | 85-95 |
| Cocoyl Chloride | 1:1.2 | Sodium Hydroxide | Water/Ethanol | 1-2 | 15-25 | 88-92 |
| Octanoyl Chloride | 1:1.1 | Sodium Hydroxide | Water/Dichloromethane | 2-3 | 10-20 | 82-90 |
| Stearoyl Chloride | 1:1.1 | Sodium Hydroxide | Water/Tetrahydrofuran | 3-5 | 20-30 | 80-88 |
Yields are approximate and can vary based on specific experimental conditions and purification methods. Data compiled from[5][6][7].
Purification and Recovery
Purification of the crude N-acyl-L-glutamic acid is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.
| Derivative | Recrystallization Solvent | Typical Recovery Yield (%) |
| N-Acetyl-L-glutamic acid | Water/Ethanol | 85-95 |
| N-Lauroyl-L-glutamic acid | Acetone/Water | 80-90 |
| N-Cocoyl-L-glutamic acid | Ethanol/Water | 75-85 |
Recovery yields are dependent on the purity of the crude product and the specific recrystallization technique.[8][9]
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-L-Glutamic Acid
This protocol details the synthesis of N-acetyl-L-glutamic acid using acetic anhydride as the acylating agent under Schotten-Baumann conditions.
Materials:
-
L-Glutamic acid
-
Acetic anhydride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolution of L-Glutamic Acid: In a round-bottom flask, dissolve L-glutamic acid in a 1 M solution of NaOH in deionized water at a molar ratio of 1:2 (L-glutamic acid:NaOH). Stir the mixture at room temperature until all the solid has dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Acylation: While maintaining the temperature between 0-10 °C, slowly add acetic anhydride (1.1 molar equivalents relative to L-glutamic acid) to the solution dropwise using a dropping funnel. Simultaneously, add a 4 M NaOH solution as needed to maintain the pH of the reaction mixture between 10 and 11.
-
Reaction Monitoring: After the addition of acetic anhydride is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2 using concentrated HCl. This should be done slowly and with continuous stirring in the ice bath, as the precipitation of the product will occur.
-
Isolation of Crude Product: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining salts.
-
Purification by Recrystallization: Dissolve the crude N-acetyl-L-glutamic acid in a minimum amount of hot water. If the solid does not fully dissolve, add a small amount of ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure N-acetyl-L-glutamic acid.[10]
Protocol 2: Synthesis of N-Lauroyl-L-Glutamic Acid
This protocol describes the synthesis of a long-chain N-acyl-L-glutamic acid derivative, N-lauroyl-L-glutamic acid.
Materials:
-
L-Glutamic acid
-
Lauroyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Acetone
-
Deionized water
-
Ice bath
-
Mechanical stirrer
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of Sodium Glutamate Solution: Prepare an aqueous solution of sodium L-glutamate by dissolving L-glutamic acid in a 2 M NaOH solution at a 1:2 molar ratio. Stir until a clear solution is obtained and cool to 10-15 °C.
-
Acylation Reaction: In a separate flask, dissolve lauroyl chloride (1.1 molar equivalents) in acetone. Add this solution dropwise to the sodium glutamate solution under vigorous mechanical stirring. Maintain the temperature at 10-25 °C and the pH between 10 and 12 by the concurrent addition of 4 M NaOH solution.
-
Reaction Completion and Solvent Removal: After the addition is complete, continue stirring for 2-4 hours at room temperature. After the reaction, remove the acetone using a rotary evaporator.
-
Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with concentrated HCl. The N-lauroyl-L-glutamic acid will precipitate. The product can be collected by filtration or extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from an acetone/water mixture. Dissolve the solid in a minimal amount of hot acetone and add hot water until the solution becomes slightly turbid. Allow it to cool to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Characterization of N-Acyl-L-Glutamic Acids
The synthesized products should be characterized to confirm their identity and purity.
-
Melting Point: Determine the melting point of the purified product and compare it with the literature values.
-
Spectroscopic Analysis:
-
FT-IR Spectroscopy: Acquire an infrared spectrum of the product. Key characteristic peaks include the amide C=O stretch (around 1640 cm⁻¹), the carboxylic acid C=O stretch (around 1710 cm⁻¹), and the N-H stretch (around 3300 cm⁻¹).
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the acyl chain protons and the glutamic acid backbone protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the amide and carboxylic acid groups, as well as the carbons of the acyl chain and the glutamic acid moiety.[11]
-
-
Visualizations
Experimental Workflow for N-Acylation of L-Glutamic Acid
References
- 1. benchchem.com [benchchem.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105541652A - Preparation method of cocoyl glutamate acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. US6881861B2 - Method of purifying glutamic acid by transition recrystallization - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN104193640A - A kind of preparation method of N-acetyl-L-glutamic acid - Google Patents [patents.google.com]
- 11. N-Acetyl-L-glutamic acid | C7H11NO5 | CID 70914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Methods of (S)-2-(4-Nitrobenzamido)pentanedioic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-2-(4-Nitrobenzamido)pentanedioic acid, a derivative of L-glutamic acid, is a chiral building block used in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and specialty peptides.[1] Its chemical structure, featuring a nitroaromatic chromophore, a chiral center, and two carboxylic acid groups, allows for a range of analytical techniques for its characterization and quantification. The CAS number for this compound is 6758-40-3, with a molecular formula of C₁₂H₁₂N₂O₇ and a molecular weight of 296.23 g/mol .[1] The melting point is reported to be between 117-118°C.[1]
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and sensitive quantification, and a discussion on chiral separation methods to determine enantiomeric purity.
Purity Determination and Quantification by Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust method for determining the purity and concentration of this compound, leveraging the strong UV absorbance of the nitroaromatic ring.
Experimental Protocol
1.1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm.
1.2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL stock solution (100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare the sample by dissolving it in the same diluent to achieve a concentration within the calibration range.
1.3. Data Presentation:
Table 1: HPLC-UV Method Validation (Hypothetical Data)
| Parameter | Result |
|---|---|
| Retention Time (t R ) | ~8.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization: HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Identification and Sensitive Quantification by LC-MS
LC-MS combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, making it ideal for identifying the compound and quantifying it at low concentrations.
Experimental Protocol
2.1. Instrumentation and Conditions:
-
LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A similar or faster gradient than the HPLC-UV method can be used.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2.2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode. The two carboxylic acid groups and the nitro group make negative ion detection highly favorable.[2][3]
-
Monitored Ions:
-
Full Scan (for identification): m/z 100-400.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification):
-
Precursor Ion: [M-H]⁻ = m/z 295.1.
-
Product Ions (for MS/MS): Fragmentation of the precursor ion would likely yield characteristic product ions. For example, loss of CO₂ (m/z 251.1) or cleavage of the amide bond.
-
-
2.3. Data Presentation:
Table 2: LC-MS Parameters and Expected Ions (Hypothetical Data)
| Parameter | Value |
|---|---|
| Ionization Mode | ESI- |
| Precursor Ion [M-H]⁻ | m/z 295.1 |
| Major Fragment Ion 1 | m/z 251.1 ([M-H-CO₂]⁻) |
| Major Fragment Ion 2 | m/z 166.0 ([4-nitrobenzamide-H]⁻) |
| Limit of Quantification (LOQ) | ~5 ng/mL |
Visualization: LC-MS Analysis Logic
Caption: Logical flow of LC-MS/MS analysis for compound identification.
Enantiomeric Purity by Chiral HPLC
Ensuring the enantiomeric purity of this compound is critical for its use in stereospecific synthesis. This can be achieved using chiral HPLC.
Experimental Protocol (Conceptual)
Two main approaches can be used for chiral separation by HPLC: direct and indirect.[4]
3.1. Direct Chiral Separation:
-
Principle: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Chiral Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is often a good starting point.
-
Mobile Phase: Typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with an acidic or basic additive to improve peak shape.
-
Detection: UV at 270 nm.
3.2. Indirect Chiral Separation:
-
Principle: The enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[5]
-
Derivatizing Agent: A chiral amine or alcohol could be used to react with the carboxylic acid groups of the analyte.
-
Protocol:
-
React the sample containing the enantiomers with a single enantiomer of a chiral derivatizing agent.
-
Analyze the resulting diastereomeric mixture using a standard reversed-phase HPLC-UV method.
-
The two diastereomers will elute at different retention times, allowing for their quantification.
-
3.3. Data Presentation:
Table 3: Chiral HPLC Method Parameters (Hypothetical Data for Direct Method)
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Immobilized Polysaccharide |
| Mobile Phase | Hexane:Isopropanol (80:20) with 0.1% TFA |
| Flow Rate | 0.8 mL/min |
| Retention Time (S)-isomer | ~10.2 min |
| Retention Time (R)-isomer | ~12.5 min |
| Resolution (R s ) | > 1.5 |
| Enantiomeric Excess (e.e.) | > 99% |
Visualization: Chiral Separation Workflow
Caption: Comparison of direct and indirect chiral HPLC workflows.
References
- 1. This compound [myskinrecipes.com]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene [mdpi.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. tandfonline.com [tandfonline.com]
Chiral HPLC method for (S)-2-(4-Nitrobenzamido)pentanedioic acid
An Application Note and Protocol for the Chiral HPLC Analysis of (S)-2-(4-Nitrobenzamido)pentanedioic acid
Application Note
Introduction
This compound is a chiral, N-protected derivative of glutamic acid. The control of enantiomeric purity is critical in the development of pharmaceutical compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of enantiomers. This document outlines a proposed chiral HPLC method for the analysis of this compound, providing a detailed protocol for researchers, scientists, and drug development professionals. The proposed method is based on established principles for the separation of N-protected amino acids and acidic chiral compounds.[1][2][3][4][5]
Principle of Separation
The enantiomers of this compound can be resolved on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including N-acylated amino acids.[6][7][8] The separation mechanism involves transient diastereomeric complex formation between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation.
For acidic analytes like N-protected amino acids, normal phase or polar organic chromatography modes are often successful.[3] The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is typically necessary to suppress the ionization of the carboxylic acid groups of the analyte. This ensures a more consistent interaction with the CSP and improves peak shape and resolution.[3][9]
Data Presentation
The following table summarizes proposed and alternative chiral HPLC conditions for the analysis of this compound. These conditions are based on common practices for separating similar N-protected acidic compounds.
| Parameter | Proposed Method | Alternative Method 1 | Alternative Method 2 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Quinine-based anion exchanger |
| Column Name (Example) | Chiralcel® OD-H | Chiralpak® AD-H | CHIRALPAK® QN-AX |
| Particle Size | 5 µm | 5 µm | 5 µm |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm | 150 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) | n-Heptane / Ethanol / Formic Acid (90:10:0.1, v/v/v) | Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.02, v/v/w) |
| Mode | Normal Phase | Normal Phase | Polar Ionic Mode |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |
| Temperature | 25 °C | 30 °C | 25 °C |
| Detection Wavelength | 254 nm (due to nitrobenzoyl chromophore) | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL | 5 µL |
| Sample Diluent | Mobile Phase | Mobile Phase | Methanol |
Experimental Protocols
1. Preparation of Mobile Phase (Proposed Method)
-
Reagents: HPLC grade n-Hexane, HPLC grade 2-Propanol, Trifluoroacetic acid (TFA).
-
Procedure:
-
Measure 800 mL of n-Hexane into a 1 L graduated cylinder and transfer to a 1 L solvent bottle.
-
Measure 200 mL of 2-Propanol into a 250 mL graduated cylinder and add it to the n-Hexane.
-
Using a micropipette, add 1.0 mL of TFA to the solvent mixture.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase for 15-20 minutes using a suitable method (e.g., sonication or vacuum filtration).
-
2. Sample Preparation
-
Reagents: this compound reference standard, mobile phase.
-
Procedure:
-
Accurately weigh approximately 10 mg of the racemic 2-(4-Nitrobenzamido)pentanedioic acid standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase to the flask and sonicate for 5 minutes to dissolve the sample.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with the mobile phase and mix well. This yields a stock solution of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
3. HPLC System Setup and Operation
-
System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Procedure:
-
Install the Chiralcel® OD-H (250 x 4.6 mm, 5 µm) column into the column compartment.
-
Set the column oven temperature to 25 °C.
-
Purge the pump with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes).
-
Set the UV detector to a wavelength of 254 nm.
-
Set the injection volume to 10 µL.
-
Create a sequence to inject a blank (mobile phase), followed by the racemic standard solution.
-
Start the analysis.
-
4. Data Analysis
-
Identify the two peaks corresponding to the (S) and (R) enantiomers in the chromatogram of the racemic standard.
-
Determine the retention time (t_R) for each enantiomer.
-
Calculate the resolution (R_s) between the two enantiomeric peaks to ensure adequate separation (R_s > 1.5 is generally considered baseline separation).
-
For enantiomeric purity analysis of a sample containing predominantly the (S)-enantiomer, calculate the enantiomeric excess (% ee) using the peak areas (A) of the S and R enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100
Visualizations
Caption: Experimental workflow for the chiral HPLC analysis.
Caption: Principle of chiral separation for the analyte.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. phenomenex.com [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Neurological Drug Discovery
The landscape of neurological drug discovery is undergoing a significant transformation, driven by innovative technologies that provide more physiologically relevant models and higher-resolution insights into disease mechanisms. These advancements are crucial for overcoming the high attrition rates that have historically plagued the development of therapies for complex central nervous system (CNS) disorders. This document provides detailed application notes and experimental protocols for key technologies at the forefront of this evolution, including high-throughput screening, induced pluripotent stem cell (iPSC) modeling, CRISPR-Cas9 gene editing, and Positron Emission Tomography (PET) imaging.
Section 1: High-Throughput Screening (HTS) for Neuroprotective Compounds
Application Note: High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and parallel testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target or pathway.[1] In neurological drug discovery, HTS is applied to identify compounds that can, for example, inhibit protein aggregation, prevent neuronal death, or promote the clearance of mutant proteins associated with neurodegenerative diseases like Huntington's, Alzheimer's, and Parkinson's.[2][3] HTS assays are typically conducted in 384-well or 1536-well plates and utilize automated liquid handling and detection systems.[4] Readouts are often optical, such as fluorescence or luminescence, providing a quantitative measure of the compound's effect.[4] The success of an HTS campaign relies on the development of a robust, reproducible, and scalable assay that accurately reflects a disease-relevant phenotype.[1][5]
Data Presentation: HTS Campaign for Modulators of Alpha-Synuclein Aggregation
The following table summarizes hypothetical data from a primary HTS screen and subsequent dose-response analysis for compounds designed to inhibit the aggregation of alpha-synuclein, a key pathological hallmark of Parkinson's disease.
| Compound ID | Primary Screen (% Inhibition) | Confirmed Activity (Yes/No) | IC50 (µM) | Max Response (% Inhibition) | Cytotoxicity (CC50, µM) |
| C-001 | 85.2 | Yes | 1.5 | 92.3 | > 100 |
| C-002 | 45.7 | Yes | 12.8 | 51.0 | 85.4 |
| C-003 | 9.1 | No | > 50 | N/A | > 100 |
| C-004 | 78.9 | Yes | 2.3 | 85.6 | 15.2 |
| C-005 | 81.4 | Yes | 0.9 | 95.1 | 98.7 |
Experimental Protocol: Cell-Based HTS Assay for Mutant Huntingtin (mHTT) Clearance
This protocol describes a fluorescence-based HTS assay to screen for compounds that enhance the clearance of mutant Huntingtin (mHTT) protein aggregates in a neuronal cell line.
-
Cell Culture and Plating:
-
Culture a human neuronal cell line (e.g., SH-SY5Y) stably expressing a fusion protein of mHTT with a fluorescent tag (e.g., mHTT-GFP).
-
On the day of the assay, harvest the cells and resuspend them in an appropriate medium to a density of 2 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well, clear-bottom, black-walled plate (5,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
-
Compound Addition:
-
Prepare compound source plates by serially diluting test compounds in dimethyl sulfoxide (DMSO).
-
Using a pintool or acoustic liquid handler, transfer 50 nL of each compound from the source plates to the assay plates.
-
Include appropriate controls: negative control (DMSO only) and positive control (e.g., a known autophagy inducer like rapamycin).
-
-
Incubation:
-
Incubate the assay plates for 48 hours at 37°C in a 5% CO2 incubator to allow for compound action.
-
-
Cell Staining and Imaging:
-
Add 5 µL of a solution containing Hoechst 33342 (for nuclear staining) and a cell viability dye to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Image the plates using a high-content imaging system. Acquire images in two channels: GFP (for mHTT aggregates) and DAPI (for nuclei).
-
-
Data Analysis:
-
Use image analysis software to identify individual cells based on the nuclear stain.
-
Quantify the number, size, and intensity of intracellular mHTT-GFP aggregates within each cell.
-
Calculate the "aggregate load" per cell.
-
Normalize the data to the DMSO controls. A decrease in aggregate load indicates potential compound efficacy.
-
Hits are typically defined as compounds that reduce the aggregate load by more than three standard deviations from the mean of the negative control.
-
Visualization: HTS Workflow
References
- 1. High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. High Throughput Screening for Neurodegeneration and Complex Disea...: Ingenta Connect [ingentaconnect.com]
- 4. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Disease Research
Introduction
Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Understanding the intricate molecular signaling pathways that govern metabolic homeostasis is paramount for the development of effective therapeutic interventions. This document provides detailed application notes and experimental protocols for studying key signaling pathways implicated in metabolic diseases, tailored for researchers, scientists, and drug development professionals.
Key Signaling Pathways in Metabolic Disease
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central kinase that integrates signals from nutrients and growth factors to regulate cell growth, proliferation, and metabolism.[1][2] Dysregulation of mTOR signaling is strongly associated with metabolic disorders like obesity and type 2 diabetes.[3][4] mTOR forms two distinct complexes, mTORC1 and mTORC2, which have both overlapping and unique functions in metabolic regulation.[5] mTORC1 promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[2] In adipose tissue, mTORC1 plays a role in suppressing lipolysis.[6] mTORC2 is involved in activating Akt, a key kinase in the insulin signaling pathway, thereby influencing glucose uptake and metabolism.[7]
Quantitative Data: Effect of mTORC1 Inhibition on Adipocyte Lipolysis
| Treatment | HSL Phosphorylation | ATGL Expression | Lipolysis Rate | Reference |
| Control | Baseline | 1.0-fold | Baseline | [6] |
| Rapamycin (mTORC1 inhibitor) | Increased | Decreased | Increased | [6] |
| Rheb Overexpression (mTORC1 activator) | Decreased | Decreased | Decreased | [6] |
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that maintains cellular energy homeostasis.[8] It is activated in response to stresses that deplete cellular ATP, such as low glucose levels and exercise.[9] Once activated, AMPK stimulates catabolic pathways that generate ATP, like fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways that consume ATP, such as lipogenesis and protein synthesis.[9] Metformin, a first-line drug for type 2 diabetes, is known to activate AMPK in the liver, contributing to its glucose-lowering effects.[1][10]
Quantitative Data: Dose-Dependent Effect of Metformin on AMPK Activation in Primary Human Hepatocytes
| Metformin Concentration (µM) | AMP:ATP Ratio (Fold Change) | AMPKα1 Activity (Fold Change) | Reference |
| 0 (Control) | 1.0 | 1.0 | [1] |
| 100 | ~1.2 | ~1.5 | [1] |
| 500 | ~2.0 | ~4.7 | [1] |
| 2000 | ~3.5 | ~6.0 | [1] |
Sirtuin Signaling Pathway
Sirtuins are a family of NAD+-dependent deacylases that play critical roles in metabolism, stress resistance, and aging.[11] SIRT1, the most studied sirtuin, is activated by conditions that increase NAD+ levels, such as calorie restriction and exercise.[12] It deacetylates and modulates the activity of numerous proteins involved in metabolic regulation, including the transcriptional coactivator PGC-1α, which is a master regulator of mitochondrial biogenesis.[11][13] Activation of SIRT1 has been shown to improve insulin sensitivity and decrease glucose levels.[14]
Quantitative Data: Effect of SIRT1 Modulation on PGC-1α Acetylation and Activity
| Condition | PGC-1α Acetylation (Fold Change) | PGC-1α Coactivator Activity (Fold Change) | Reference |
| Control | 1.0 | 1.0 | [15] |
| Resveratrol (SIRT1 activator) | ~0.6 | ~1.5 | [15] |
| SIRT1 Overexpression | ~0.5 | ~0.6 | [15] |
| SIRT1 shRNA (Knockdown) | ~1.8 | ~1.7 | [15] |
Insulin Signaling Pathway
The insulin signaling pathway is central to the regulation of glucose homeostasis.[13] Insulin binding to its receptor on target cells, such as adipocytes and muscle cells, initiates a signaling cascade that ultimately leads to the translocation of the glucose transporter GLUT4 to the plasma membrane, facilitating glucose uptake.[5][16] Insulin resistance, a hallmark of type 2 diabetes, is characterized by impaired signaling downstream of the insulin receptor.[13] Akt (also known as protein kinase B) is a critical node in this pathway, and its phosphorylation is a key indicator of insulin signaling activity.[17]
Quantitative Data: Insulin-Stimulated Akt Phosphorylation in Adipocytes
| Condition | Akt Phosphorylation (pAkt/Total Akt Ratio) | Reference |
| Low Fat Diet - Basal | 1.0 | |
| Low Fat Diet + Insulin | 11.47 | |
| High Fat Diet - Basal | ~1.0 | |
| High Fat Diet + Insulin | 3.98 |
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. PPARα is highly expressed in the liver and is involved in fatty acid oxidation. PPARγ is predominantly found in adipose tissue and is a master regulator of adipogenesis and insulin sensitivity. PPARγ agonists, such as thiazolidinediones (TZDs), are used as insulin-sensitizing drugs for the treatment of type 2 diabetes. They have been shown to increase the secretion of adiponectin, an insulin-sensitizing hormone, from adipocytes.[3]
Quantitative Data: Effect of PPARγ Agonists on Adiponectin Secretion from Rat Adipocytes
| Treatment | Adiponectin Synthesis (Fold Change vs. Control) | Adiponectin Secretion (Fold Change vs. Control) | Reference |
| Pioglitazone (TZD) | ~1.7 | ~2.8 | |
| Eicosapentaenoic Acid (EPA) | ~1.8 | ~3.2 | |
| Docosahexaenoic Acid (DHA) | ~1.6 | ~2.3 | |
| Pioglitazone + GW9662 (PPARγ antagonist) | ~1.0 | ~1.0 |
Detailed Experimental Protocols
Protocol 1: 2-Deoxyglucose Uptake Assay in L6 Myotubes
This protocol measures glucose transport into cultured muscle cells, a key process in glucose homeostasis.
Materials:
-
L6 myoblasts
-
DMEM with 10% FBS and 2% FBS
-
Krebs-Ringer HEPES (KRH) buffer
-
Insulin solution
-
2-deoxy-D-[3H]glucose
-
Cytochalasin B (for non-specific uptake)
-
0.1 M NaOH
-
Scintillation cocktail and counter
-
BCA protein assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM with 10% FBS.
-
Once confluent, switch to DMEM with 2% FBS to induce differentiation into myotubes (typically 5-7 days).
-
-
Serum Starvation:
-
Wash differentiated myotubes twice with PBS and incubate in serum-free DMEM for 4-6 hours.
-
-
Treatment:
-
Pre-incubate cells with your test compound or vehicle in KRH buffer for a specified time (e.g., 1 hour).
-
Stimulate with 100 nM insulin for 30 minutes. Include a basal (no insulin) control.
-
-
Glucose Uptake:
-
Remove the incubation buffer and add KRH buffer containing 2-deoxy-D-[3H]glucose (1 µCi/mL) and unlabeled 2-deoxy-D-glucose. Incubate for 10 minutes.
-
For non-specific uptake, pre-incubate a set of wells with 10 µM Cytochalasin B for 30 minutes before adding the radioactive glucose solution.
-
-
Stopping the Reaction and Lysis:
-
Terminate uptake by aspirating the radioactive solution and washing cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
-
Quantification and Data Analysis:
-
Measure radioactivity in an aliquot of the cell lysate using a scintillation counter.
-
Determine the total protein concentration in another aliquot using a BCA assay.
-
Calculate specific glucose uptake by subtracting non-specific uptake from total uptake.
-
Normalize glucose uptake to protein concentration (e.g., in pmol/min/mg protein).
-
Protocol 2: Fatty Acid β-Oxidation in Primary Hepatocytes
This assay measures the rate of fatty acid breakdown in liver cells, a key metabolic process for energy production.
Materials:
-
Freshly isolated primary hepatocytes
-
M199 medium
-
[1-14C]palmitic acid
-
Bovine Serum Albumin (BSA)
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Hepatocyte Isolation:
-
Isolate primary hepatocytes from mouse liver via collagenase perfusion (standard protocol).
-
-
Substrate Preparation:
-
Prepare a BSA-palmitic acid complex by incubating [1-14C]palmitic acid with BSA solution.[4]
-
-
Cell Incubation:
-
Resuspend hepatocytes in M199 medium and pre-incubate at 37°C.
-
Start the reaction by adding the radioactive BSA-palmitate substrate mix to the cells and incubate for 15 minutes.[4]
-
-
Stopping the Reaction:
-
Stop the reaction by transferring the hepatocyte suspension to tubes containing perchloric acid.[4]
-
-
Measurement of Acid-Soluble Metabolites (ASMs):
-
Centrifuge the tubes to pellet the protein.
-
Transfer the supernatant (containing the radioactive ASMs, products of β-oxidation) to a scintillation vial.[4]
-
-
Quantification and Data Analysis:
-
Add scintillation fluid and measure radioactivity in a scintillation counter.[4]
-
Normalize the results to the total protein content of the hepatocyte pellet.
-
Protocol 3: SIRT1 Activity Assay (Fluorometric)
This protocol measures the enzymatic activity of SIRT1, a key metabolic regulator.
Materials:
-
SIRT1 Activity Assay Kit (e.g., Abcam ab156065)
-
Purified SIRT1 or immunoprecipitated SIRT1 from cell lysates
-
Fluorometric substrate peptide
-
NAD+
-
Developer solution
-
SIRT1 inhibitor (e.g., nicotinamide) and activator (e.g., resveratrol) as controls
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Prepare purified recombinant SIRT1 or immunoprecipitate endogenous SIRT1 from cell or tissue lysates.
-
-
Reaction Setup:
-
In a 96-well plate, add SIRT1 assay buffer, the fluoro-substrate peptide, and NAD+.
-
Add the enzyme sample (purified or immunoprecipitated SIRT1).
-
Include wells for no-enzyme control, and controls with SIRT1 inhibitor and activator.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for deacetylation of the substrate by SIRT1.
-
-
Development:
-
Add the developer solution to each well. This solution contains an enzyme that cleaves the deacetylated substrate, releasing a fluorescent group.
-
Incubate at 37°C for a further 15-30 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
The fluorescence intensity is directly proportional to the SIRT1 activity.
-
References
- 1. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTORC1 inhibition uncouples lipolysis and thermogenesis in white adipose tissue to contribute to alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor γ enhances adiponectin secretion via up-regulating DsbA-L expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PPARγ-induced upregulation of subcutaneous fat adiponectin secretion, glyceroneogenesis and BCAA oxidation requires mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. JCI - Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state [jci.org]
- 8. Effects of Resveratrol and SIRT1 on PGC-1α Activity and Mitochondrial Biogenesis: A Reevaluation | PLOS Biology [journals.plos.org]
- 9. SirT1 Regulation of Antioxidant Genes Is Dependent on the Formation of a FoxO3a/PGC-1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT1 Controls the Transcription of the Peroxisome Proliferator-activated Receptor-γ Co-activator-1α (PGC-1α) Gene in Skeletal Muscle through the PGC-1α Autoregulatory Loop and Interaction with MyoD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prenylated Chrysin Derivatives as Partial PPARγ Agonists with Adiponectin Secretion-Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 16. Adiponectin translation is increased by the PPARγ agonists pioglitazone and ω-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help optimize your synthesis and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the N-acylation of L-glutamic acid with 4-nitrobenzoyl chloride. This reaction is a variation of the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of a base.[1][2]
Q2: Why is pH control so critical during the synthesis?
A2: Maintaining a slightly alkaline pH (typically around 8.0-8.5) is crucial for several reasons.[3][4] At this pH, the amino group of L-glutamic acid is deprotonated, making it a more potent nucleophile to attack the 4-nitrobenzoyl chloride. If the pH is too low (acidic), the amine will be protonated and non-nucleophilic. Conversely, if the pH is too high, it can promote the hydrolysis of the 4-nitrobenzoyl chloride, reducing the yield of the desired product.[3][5]
Q3: What are the primary impurities I should expect and how can I minimize them?
A3: The main impurities are typically unreacted starting materials (L-glutamic acid and 4-nitrobenzoic acid from the hydrolysis of the acyl chloride) and potential side-products from the hydrolysis of 4-nitrobenzoyl chloride. To minimize these, ensure the 4-nitrobenzoyl chloride is of high purity and added slowly to the reaction mixture to prevent localized high concentrations. Maintaining the optimal pH and temperature is also critical to suppress side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). HPLC is also the preferred method for determining the final purity of the product.[3][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incorrect pH: The reaction mixture is too acidic or too alkaline. | Monitor the pH of the reaction mixture closely and maintain it in the optimal range of 8.0-8.5 using a suitable base (e.g., 1M NaOH).[3][4] |
| Hydrolysis of 4-nitrobenzoyl chloride: The acyl chloride is reacting with water instead of the L-glutamic acid. | Add the 4-nitrobenzoyl chloride solution slowly to the reaction mixture at a low temperature (e.g., 0°C) to minimize hydrolysis.[3] Ensure the acyl chloride is of high quality and freshly prepared or properly stored. | |
| Incomplete reaction: The reaction was not allowed to proceed to completion. | Monitor the reaction by TLC or HPLC to ensure all the starting material has been consumed before workup. The reaction is typically continued for 1-2 hours at room temperature after the addition of the acyl chloride.[3][4] | |
| Product is an oil or fails to crystallize | Presence of impurities: Unreacted starting materials or byproducts are preventing crystallization. | Purify the crude product by washing with cold water to remove any water-soluble impurities. If it still fails to crystallize, consider purification by column chromatography. |
| Incorrect pH during workup: The pH was not sufficiently lowered to fully protonate the carboxylic acid groups. | Ensure the pH is adjusted to 1 with a strong acid (e.g., HCl) to ensure complete precipitation of the product.[3][6] | |
| Low Purity of Final Product | Co-precipitation of impurities: Impurities are precipitating along with the product during workup. | Wash the filtered product thoroughly with cold water. Recrystallization from a suitable solvent, such as hot alcohol, can further improve purity.[1] |
| Side reactions: Undesired reactions are occurring during the synthesis. | Strictly adhere to the optimized reaction conditions, including temperature, pH, and slow addition of reagents. |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid
This initial step prepares the acylating agent required for the synthesis.
-
In a fume hood, combine 4-nitrobenzoic acid with a slight molar excess of an acylating agent such as thionyl chloride or oxalyl chloride in a suitable solvent like tetrahydrofuran with a catalytic amount of DMF.[6]
-
Heat the mixture to reflux and monitor the reaction until completion (cessation of gas evolution).
-
Remove the excess acylating agent and solvent under reduced pressure to obtain crude 4-nitrobenzoyl chloride, which can be used directly in the next step or purified by distillation under reduced pressure.[7]
Protocol 2: Synthesis of this compound
This protocol details the N-acylation of L-glutamic acid.
-
Dissolve L-glutamic acid in water and adjust the pH to 8.0-8.5 with a 1M aqueous solution of sodium hydroxide. This will form a solution of sodium glutamate.[3][4]
-
Cool the sodium glutamate solution to 0°C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride in a water-miscible solvent (e.g., dichloroethane) to the cooled glutamate solution while vigorously stirring.[3]
-
Continuously monitor and maintain the pH of the reaction mixture at 8.0-8.5 by the dropwise addition of 1M NaOH.[3][4]
-
After the addition of 4-nitrobenzoyl chloride is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure completion.[3][4]
-
Once the reaction is complete, acidify the mixture to a pH of 1 with dilute hydrochloric acid. This will cause the product to precipitate out of the solution.[3][6]
-
Collect the precipitated solid by filtration and wash it thoroughly with cold water.
-
Dry the product under reduced pressure to obtain this compound. The purity can be checked by HPLC, and further purification can be achieved by recrystallization.[3][6]
Data Presentation
The following table summarizes the reported yields and purity for the synthesis of this compound under optimized conditions.
| Starting Material for Acyl Chloride | Reaction Conditions for Acylation | Yield | Purity (HPLC) | Reference |
| 4-Nitrobenzoic Acid | Sodium glutamate, water/dichloroethane, 0°C, pH 8 | 99.03% (based on 4-nitrobenzoyl chloride) | 98.43% | [3] |
| 4-Nitrobenzoic Acid | Sodium glutamate, aqueous solution, pH controlled | 99.0% (two steps from 4-nitrobenzoic acid) | 99.4% | [6] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for optimizing the synthesis yield and purity.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]
- 5. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of N-Nitrobenzoylated Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-nitrobenzoylated amino acids. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-nitrobenzoylation of amino acids?
A1: The most common method is the Schotten-Baumann reaction. This involves reacting the amino acid with a nitrobenzoyl chloride in the presence of a base, typically in a two-phase solvent system (e.g., an organic solvent and water). The base neutralizes the hydrochloric acid that is generated during the reaction.
Q2: What are the primary side reactions I should be aware of during this synthesis?
A2: The main side reactions include:
-
Hydrolysis of the nitrobenzoyl chloride.
-
Di-nitrobenzoylation of the amino acid.
-
Esterification of the amino acid's carboxylic acid group.
-
Racemization of the chiral center of the amino acid.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress. By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the amino acid and the formation of the desired product.
Troubleshooting Guide
Issue 1: Low Yield of the Desired N-Nitrobenzoylated Amino Acid
| Question | Possible Cause | Suggested Solution |
| My overall yield is very low. What could be the problem? | Hydrolysis of nitrobenzoyl chloride: Nitrobenzoyl chlorides are highly reactive and can be hydrolyzed by water present in the reaction mixture, forming the corresponding nitrobenzoic acid.[1] | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1] |
| Incomplete reaction: The reaction may not have gone to completion. | - Monitor the reaction closely using TLC or LC-MS until the starting amino acid is consumed.- Ensure proper stoichiometry of reagents. A slight excess of the nitrobenzoyl chloride may be necessary. | |
| Product loss during workup: The desired product might be lost during the extraction or purification steps. | - Carefully perform extractions, ensuring proper phase separation.- Optimize the pH during aqueous washes to ensure the product remains in the desired phase.- Choose an appropriate purification method (recrystallization or column chromatography) and optimize the solvent system. |
Issue 2: Presence of Impurities in the Final Product
| Question | Possible Cause | Suggested Solution |
| I see a significant amount of a higher molecular weight byproduct. | Di-nitrobenzoylation: The amino group can be acylated twice, especially if a strong base or an excess of the acylating agent is used. This leads to the formation of a di-acylated product. | - Use a milder base, such as sodium bicarbonate or a hindered organic base like N,N-diisopropylethylamine (DIEA).- Add the nitrobenzoyl chloride slowly and portion-wise to the reaction mixture to avoid localized high concentrations.- Use a stoichiometric amount or only a slight excess of the nitrobenzoyl chloride. |
| My product appears to be a mixture of stereoisomers. | Racemization: The chiral center of the amino acid can undergo racemization, particularly under harsh basic conditions or elevated temperatures.[2] | - Use a non-nucleophilic, sterically hindered base like 2,4,6-collidine to minimize racemization.[2]- Maintain a low reaction temperature (e.g., 0-5 °C).- Consider using racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) if the amino acid is particularly prone to racemization.[2][3] |
| I have an unexpected ester byproduct. | Esterification: The carboxylic acid group of the amino acid can be esterified if an alcohol is used as a solvent or is present as an impurity, especially under acidic conditions that might arise during workup. | - Avoid using alcohol-based solvents unless esterification is intended.- Ensure that any solvents used are free from alcohol impurities.- If esterification is a persistent issue, consider protecting the carboxylic acid group prior to N-acylation. |
| I have a significant amount of nitrobenzoic acid in my product. | Hydrolysis of the acyl chloride: As mentioned earlier, moisture can lead to the formation of nitrobenzoic acid.[1] | - Follow the recommendations for preventing hydrolysis (anhydrous conditions, inert atmosphere).- During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the acidic nitrobenzoic acid impurity.[1] |
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected, along with the impact of common side reactions. Note that actual results will vary depending on the specific amino acid and reaction conditions.
| Product | Reaction Conditions | Typical Yield (%) | Typical Purity (%) | Common Side Products and their typical % |
| N-(4-nitrobenzoyl)-glycine | Sodium bicarbonate, Dichloromethane/Water, 0°C to RT | 85-95 | >98 | 4-nitrobenzoic acid (<2%) |
| N-(4-nitrobenzoyl)-L-alanine | DIEA, Anhydrous Dichloromethane, 0°C | 80-90 | >97 | Di-(4-nitrobenzoyl)-L-alanine (<3%), Racemized product (<1%) |
| N-(2-nitrobenzoyl)-L-leucine | Sodium hydroxide (1M), Ether/Water, 0°C | 75-85 | >95 | 2-nitrobenzoic acid (3-5%), Racemized product (1-2%) |
Experimental Protocols
Optimized Protocol for the Synthesis of N-(4-nitrobenzoyl)-L-alanine
This protocol is designed to minimize common side reactions.
Materials:
-
L-alanine
-
4-Nitrobenzoyl chloride
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve L-alanine (1.0 equivalent) and DIEA (1.1 equivalents) in anhydrous DCM. Cool the solution to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM.
-
Slowly add the 4-nitrobenzoyl chloride solution to the amino acid solution via a dropping funnel over 30-60 minutes, while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Visualizations
References
Technical Support Center: Purification of (S)-2-(4-Nitrobenzamido)pentanedioic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-2-(4-Nitrobenzamido)pentanedioic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound, a polar, acidic small molecule, are recrystallization and flash column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Assuming the synthesis involves the acylation of L-glutamic acid with 4-nitrobenzoyl chloride, common impurities may include:
-
Unreacted L-glutamic acid: A highly polar starting material.
-
4-nitrobenzoic acid: Formed from the hydrolysis of 4-nitrobenzoyl chloride.
-
Di-acylated glutamic acid: A potential byproduct where both the amino and the alpha-carboxylic acid groups of glutamic acid are acylated.
-
Residual solvents: Solvents used in the reaction or work-up.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Success depends on the appropriate choice of solvent system.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point. The solvent may be too non-polar. | Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot mixture to increase the solubility. Allow for slower cooling. |
| No crystals form upon cooling. | The solution is not saturated. Too much solvent was used. | Evaporate some of the solvent to increase the concentration and then try cooling again. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. Add a seed crystal if available. |
| Poor recovery of the purified compound. | The compound has significant solubility in the cold solvent. Too much "good" solvent was used in the solvent pair. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of cold solvent. |
| Crystals are colored or appear impure. | Colored impurities are co-precipitating with the product. | Consider treating the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Note that charcoal can also adsorb some of the desired product. |
Flash Column Chromatography
Flash column chromatography is used to separate compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Troubleshooting Common Flash Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the origin (Rf = 0). | The mobile phase is not polar enough. | Increase the polarity of the eluent. For this acidic compound, adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase can help to improve elution by protonating the carboxylic acid groups and reducing their interaction with the silica gel. |
| Compound runs with the solvent front (Rf = 1). | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Poor separation of the product from impurities. | The chosen mobile phase does not provide adequate resolution. | Perform a more thorough TLC analysis with various solvent systems to find an optimal eluent that gives good separation between your product and the impurities. A solvent system where the desired compound has an Rf of 0.2-0.4 is often a good starting point. |
| Streaking or tailing of the spot on TLC and broad peaks during the column. | The compound is highly polar and/or acidic, leading to strong interactions with the silica gel. | Add a small amount of a polar modifier like acetic acid or formic acid to the mobile phase. Ensure the compound is loaded onto the column in a minimal amount of solvent. Pre-adsorbing the crude material onto a small amount of silica before loading it onto the column can also improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
-
Solvent Selection:
-
Through small-scale solubility tests, identify a "good" solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, ethyl acetate).
-
Identify a "poor" solvent in which the compound is insoluble or sparingly soluble even when hot (e.g., hexane, water).
-
A common solvent system for N-acyl amino acids is ethyl acetate/hexane or ethanol/water.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent to dissolve the solid completely.
-
-
Induce Crystallization:
-
If using a single solvent, allow the solution to cool slowly to room temperature, then in an ice bath.
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Flash Column Chromatography Purification
-
TLC Analysis and Solvent System Selection:
-
Develop a TLC solvent system that provides good separation of the target compound from impurities, aiming for an Rf value of ~0.3 for the product. A mixture of ethyl acetate and hexane with a small percentage of acetic acid is a good starting point.
-
-
Column Packing:
-
Pack a chromatography column with silica gel in the chosen non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then evaporated after pre-adsorbing the compound onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary for optimal separation.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
Technical Support Center: Preventing Racemization During L-Glutamic Acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during the coupling of L-glutamic acid in peptide synthesis.
Troubleshooting Guide
Issue 1: High levels of D-glutamic acid diastereomer detected in the final peptide.
This is a critical issue that compromises the purity and biological activity of the target peptide. The following steps will help you troubleshoot and mitigate this problem.
-
Step 1: Evaluate Your Coupling Reagent and Additives The choice of coupling reagent is a primary factor in controlling racemization.[1]
-
Carbodiimides (e.g., DCC, DIC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally more efficient and lead to less racemization than carbodiimides alone.[5]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also effective coupling reagents with low racemization potential.[5]
-
-
Step 2: Assess the Base Used in the Coupling Reaction The type and concentration of the base used can significantly influence the rate of racemization. Strong, non-sterically hindered bases can increase the abstraction of the α-proton, leading to racemization.[7]
-
Step 3: Optimize Reaction Conditions
-
Temperature: Higher temperatures can accelerate the rate of racemization.
-
Recommendation: Perform the coupling reaction at a lower temperature, for instance at 0°C, especially for amino acids prone to racemization.[3]
-
-
Solvent: The polarity of the solvent can play a role.
-
Recommendation: Using less polar solvents can help reduce the rate of racemization, although solvent choice is often dictated by the solubility of the reagents.[3]
-
-
Pre-activation Time: Prolonged pre-activation of the amino acid can increase the opportunity for oxazolone formation.
-
Recommendation: Minimize the pre-activation time. In many instances, in-situ activation (mixing all components together just before adding to the resin) is preferable.[2]
-
-
Issue 2: Incomplete coupling of L-glutamic acid leading to deletion sequences.
This results in a heterogeneous peptide product that is difficult to purify.
-
Step 1: Choose a More Potent Coupling Reagent For sterically hindered couplings or difficult sequences, a more powerful coupling reagent may be required.
-
Recommendation: Switch to a uronium/aminium or phosphonium salt-based reagent like HATU or PyBOP, which are generally more effective than standard carbodiimides.[8]
-
-
Step 2: Modify the Coupling Protocol
-
Double Coupling: Perform the coupling step twice with a fresh solution of the activated L-glutamic acid derivative to drive the reaction to completion.[8]
-
Increase Reaction Time: Extend the coupling time, in some cases even overnight, to ensure the reaction proceeds to completion.[8]
-
Increase Temperature: While this can increase the risk of racemization, a moderate increase in temperature can enhance coupling efficiency for difficult sequences. This should be monitored closely.[8]
-
-
Step 3: Implement a Capping Step After the coupling reaction, any unreacted amino groups can be permanently blocked.
-
Recommendation: Treat the resin with a capping agent like acetic anhydride. This will acetylate any unreacted N-termini, resulting in truncated peptides that are easier to separate during purification.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the coupling of L-glutamic acid?
A1: The most common mechanism for racemization during peptide bond formation is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. This occurs when the carboxyl group of the N-protected amino acid is activated by the coupling reagent. The planarity of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a base directly abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[3][6]
Q2: Which side-chain protecting group for glutamic acid is best to minimize side reactions?
A2: The most commonly used and generally safest side-chain protecting group for glutamic acid in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyl (OtBu) ester. It is highly stable to the basic conditions of Fmoc deprotection and effectively prevents the formation of pyroglutamate and glutarimide. The OtBu group is cleaved simultaneously with the peptide from most acid-labile resins using strong acids like trifluoroacetic acid (TFA).[9] For applications requiring orthogonal deprotection, such as on-resin cyclization, the allyl (OAll) or benzyl (Bzl) esters can be used, but they require specific deprotection chemistries.[9]
Q3: Can the formation of pyroglutamate from an N-terminal glutamic acid be prevented?
A3: Yes. N-terminal glutamine is more prone to this side reaction, but it can also occur with glutamic acid. The formation of pyroglutamate is a base-catalyzed cyclization. The use of HOBt during deprotection steps has been shown to suppress this side reaction. Additionally, ensuring that the N-terminus is protonated after deprotection and before the next coupling can help minimize this side reaction.
Q4: Are there specific coupling reagents recommended to minimize racemization when coupling L-glutamic acid?
A4: Yes, modern uronium/aminium salt reagents are highly recommended. For instance, COMU has shown excellent performance with very low racemization levels.[2] HATU is another highly effective reagent that promotes rapid amide bond formation, which kinetically disfavors the competing racemization pathway.[2] The classic and cost-effective combination of a carbodiimide like DIC with an additive such as Oxyma is also a very reliable choice for suppressing racemization.[2]
Quantitative Data on Racemization
The following tables summarize quantitative data on the extent of racemization with various coupling reagents and additives. It is important to note that this data is often generated using model peptides with amino acids that are particularly prone to racemization (e.g., Phenylglycine, Cysteine, Histidine). While not specific to L-glutamic acid, these values provide a good comparative basis for selecting a coupling strategy.
Table 1: Comparison of D-Isomer Formation with Different Coupling Reagents
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference(s) |
| HBTU | 1.5 - 5.0% | [2] |
| HATU | 0.5 - 2.0% | [2] |
| HCTU | 1.0 - 4.0% | [2] |
| TBTU | 2.0 - 6.0% | [2] |
| PyBOP | 1.0 - 3.5% | [2] |
| COMU | < 1.0% | [2] |
| DIC/HOBt | 0.5 - 2.5% | [2] |
Table 2: Racemization in a Model Synthesis of Z-Phg-Pro-NH₂
| Coupling Reagent | Base | Racemization (D-isomer %) | Reference(s) |
| HBTU | DIPEA | 7.0% | [2] |
| HATU | DIPEA | 4.0% | [2] |
| COMU | DIPEA | 1.0% | [2] |
| TOMBU | DIPEA | 1.0% | [2] |
Data adapted from a model synthesis of Z-Phg-Pro-NH₂, which is known to be sensitive to racemization.[2]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Glu(OtBu)-OH in SPPS using DIC/Oxyma
This protocol describes a standard method for coupling Fmoc-Glu(OtBu)-OH to a resin-bound N-terminal amine with minimal racemization.[2][10]
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-Glu(OtBu)-OH (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid/Additive Solution: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.) and Oxyma (3 eq.) in DMF.
-
Activation and Coupling:
-
Add the Fmoc-Glu(OtBu)-OH/Oxyma solution to the swollen, deprotected resin.
-
Add DIC (3 eq.) to the reaction vessel.
-
Agitate the mixture under a nitrogen atmosphere at room temperature for 2-4 hours. For particularly sensitive couplings, the reaction can be performed at 0°C for a longer duration.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.
Protocol 2: High-Efficiency, Low-Racemization Coupling in Solution Phase using HATU
This protocol is suitable for the coupling of an N-protected L-glutamic acid derivative to an amino acid ester in solution.
Materials:
-
N-protected L-glutamic acid derivative (e.g., Z-Glu(OtBu)-OH) (1 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Leu-OMe·HCl) (1 equivalent)
-
HATU (0.95 equivalents)
-
2,4,6-Collidine (2 equivalents)
-
Anhydrous DMF
Procedure:
-
Reactant Dissolution: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected L-glutamic acid derivative (1 eq.) and HATU (0.95 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add 2,4,6-collidine (2 eq.) to the solution, followed by the amino acid ester hydrochloride (1 eq.).
-
Reaction: Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting dipeptide by flash column chromatography.
Visualizations
Caption: Mechanism of racemization via the 5(4H)-oxazolone pathway.
Caption: Recommended workflow for an SPPS cycle to minimize racemization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Epimerisation in Peptide Synthesis [mdpi.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting low yield in 4-nitrobenzamide formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-nitrobenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form 4-nitrobenzamide from 4-nitrobenzoic acid and ammonia is resulting in a very low yield. What are the common causes?
Low yields in the direct amidation of 4-nitrobenzoic acid with ammonia can stem from several factors. A primary issue is the acid-base reaction between the carboxylic acid and ammonia, which forms ammonium 4-nitrobenzoate. This salt is often unreactive and requires high temperatures to dehydrate to the amide.
Possible Causes & Solutions:
-
Incomplete Reaction: The equilibrium between the carboxylic acid, ammonia, and the ammonium salt may not favor amide formation at lower temperatures.
-
Solution: Increase the reaction temperature. The amidation of 4-nitrobenzoic acid with ammonia is often carried out at temperatures between 160 to 185°C.[1]
-
-
Reagent Purity: Impurities in the 4-nitrobenzoic acid can interfere with the reaction.
-
Solution: Ensure the 4-nitrobenzoic acid is of high purity. Recrystallization of the starting material may be necessary.
-
-
Suboptimal Catalyst: The uncatalyzed reaction is often slow and requires harsh conditions.
-
Solution: Employ a catalyst to facilitate the reaction. Boric acid with PEG-400 and tetrabutoxytitanium have been shown to be effective catalysts for this transformation.[1]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction.
-
Solution: High-boiling point solvents like trichlorobenzene or a mixture of trichlorobenzene with o-xylene are suitable for this reaction.[1]
-
Q2: I am using thionyl chloride to activate the 4-nitrobenzoic acid, but my yield of 4-nitrobenzamide is still poor. What could be the problem?
Using thionyl chloride to form the intermediate 4-nitrobenzoyl chloride is a common and effective method. However, issues can still arise, leading to low yields.
Possible Causes & Solutions:
-
Moisture Contamination: Thionyl chloride reacts vigorously with water. Any moisture in the reaction setup or reagents will consume the thionyl chloride and reduce the yield of the acyl chloride intermediate.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Acyl Chloride Formation: The reaction between 4-nitrobenzoic acid and thionyl chloride may not have gone to completion.
-
Solution: Use a slight excess of thionyl chloride and ensure the reaction is heated (e.g., refluxed) for a sufficient amount of time to ensure complete conversion. A catalytic amount of DMF can also be used to accelerate this reaction.
-
-
Side Reactions with Ammonia: The subsequent reaction with ammonia can be very vigorous. Uncontrolled addition can lead to side reactions.
-
Solution: Add the ammonia source (e.g., concentrated ammonium hydroxide) slowly and with efficient stirring, while cooling the reaction mixture in an ice bath.
-
-
Loss of Product During Workup: 4-nitrobenzamide has some solubility in water, and significant product loss can occur during aqueous workup steps.
-
Solution: Minimize the amount of water used for washing. Ensure the aqueous layer is saturated with a salt (e.g., brine) to decrease the solubility of the organic product.
-
Q3: My final 4-nitrobenzamide product is impure. What are the likely contaminants and how can I purify it?
Impurities can include unreacted 4-nitrobenzoic acid, and potentially side products depending on the synthetic route.
Recommended Purification Method: Recrystallization
Recrystallization is an effective method for purifying solid organic compounds like 4-nitrobenzamide. The choice of solvent is crucial for successful purification.
-
Solvent Selection: A good solvent for recrystallization will dissolve the 4-nitrobenzamide well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a suitable solvent system.
-
General Recrystallization Procedure:
-
Dissolve the crude 4-nitrobenzamide in a minimal amount of hot solvent.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering the solution.
-
Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for 4-Nitrobenzamide
| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Reported Yield |
| Direct Amidation (Catalytic) | 4-Nitrobenzoic Acid | Ammonia, Boric Acid, PEG-400 | 160 - 185 | Not Specified | High[1] |
| Acyl Chloride Route | 4-Nitrobenzoic Acid | Thionyl Chloride, Ammonia | Reflux (for acyl chloride formation) | 2 - 4 hours | Up to 94%[2] |
| Acyl Chloride with Amine | 4-Nitrobenzoyl Chloride | 2-(3-chlorophenyl)ethan-1-amine, Triethylamine | Room Temperature | 30 minutes | 90%[3] |
Experimental Protocols
Method 1: Synthesis of 4-Nitrobenzamide from 4-Nitrobenzoic Acid using Thionyl Chloride
This two-step method involves the initial formation of 4-nitrobenzoyl chloride, followed by amidation.
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 4-nitrobenzoic acid.
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-nitrobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of 4-Nitrobenzamide
-
Dissolve the crude 4-nitrobenzoyl chloride in an inert anhydrous solvent such as dichloromethane or toluene.
-
Cool the solution in an ice bath.
-
Slowly add a concentrated solution of ammonia (e.g., aqueous ammonium hydroxide) with vigorous stirring.
-
Continue stirring for 30 minutes at room temperature after the addition is complete.
-
Isolate the precipitated solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product. The crude 4-nitrobenzamide can be further purified by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in 4-nitrobenzamide synthesis.
References
Removal of unreacted starting materials in glutamic acid reactions
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting advice for the removal of unreacted starting materials from glutamic acid reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying glutamic acid after a reaction or extraction?
The primary methods for purifying glutamic acid, particularly on a larger scale, are crystallization, ion-exchange chromatography, and membrane filtration.[1][2]
-
Crystallization: This is the most widely used industrial method for glutamic acid purification.[3][4] It exploits the low solubility of glutamic acid at its isoelectric point (pI ≈ 3.2) to selectively precipitate it from solution.[5][6]
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[7] It is effective for removing charged impurities and for isolating glutamic acid from other amino acids or components in a fermentation broth.[1]
-
Membrane Filtration: Techniques like ultrafiltration (UF), diafiltration (DF), and reverse osmosis (RO) can be used to separate glutamic acid from larger molecules like proteins and bacterial cells, or to concentrate the product solution.[8]
Q2: What are the different crystalline forms of L-glutamic acid I should be aware of?
L-glutamic acid has two known crystal polymorphs: α-LGA (alpha) and β-LGA (beta).[9]
-
α-form (Metastable): This form typically has a prismatic shape, which is often preferred for industrial purposes because it is easier to filter.[3][10]
-
β-form (Stable): This form is more stable and less soluble than the α-form.[9] It often appears as needle-shaped crystals.[9] The presence of certain impurities or different process conditions can favor the formation of the β-form.[10][11]
Q3: How does pH affect the purification of glutamic acid?
The pH of the solution is a critical parameter in glutamic acid purification, especially for crystallization. Glutamic acid is least soluble at its isoelectric point (pI), which is approximately 3.2.[6] Adjusting the pH of the reaction mixture to this value is a common strategy to induce crystallization and separate it from more soluble impurities.[5] At a pH below the pI, glutamic acid carries a net positive charge, and above the pI, it carries a net negative charge.[12] This charge variation is the principle behind ion-exchange chromatography purification.[1]
Troubleshooting Guide
Problem: My glutamic acid is not crystallizing out of solution.
-
Possible Cause 1: Incorrect pH.
-
Possible Cause 2: Solution is not sufficiently supersaturated.
-
Possible Cause 3: Presence of inhibitory impurities.
-
Solution: Some impurities can inhibit crystal nucleation and growth. Consider a pre-purification step, such as treatment with activated carbon to remove colored impurities or ultrafiltration to remove macromolecules.[1][5] The presence of other amino acids can also influence which crystal form precipitates.[10]
-
Problem: The crystal yield is very low.
-
Possible Cause 1: Inefficient cooling process.
-
Possible Cause 2: Loss of product in the mother liquor.
-
Solution: After the first crystallization, the remaining solution (mother liquor) may still contain a significant amount of dissolved glutamic acid. This liquor can be concentrated further and subjected to additional crystallization steps to improve the overall yield.[13]
-
Problem: The purified glutamic acid has low purity.
-
Possible Cause 1: Co-precipitation of impurities.
-
Solution: Impurities can become trapped within the crystal lattice as it forms. To achieve higher purity, recrystallization is recommended. This involves dissolving the obtained crystals in a suitable solvent and then crystallizing them again. Washing the filtered crystals with cold water can also help remove surface impurities.[13]
-
-
Possible Cause 2: Ineffective separation from fermentation broth components.
Data on Purification Efficiency
The efficiency of purification methods can be evaluated based on yield and final product purity. The following table summarizes representative data from different purification strategies.
| Purification Method | Starting Material | Reported Yield | Reported Purity | Reference |
| Isoelectric Crystallization & Centrifugation | Fermentation Broth | 94.35% | 85% | [5] |
| Membrane Processing & Isoelectric Crystallization | Fermentation Broth | ~11% higher than conventional | ~3.3% higher than conventional | [8] |
| Acidification, Concentration & Crystallization | Fermentation Broth | 89.2% | 95% | [13] |
Experimental Protocols
Protocol 1: Purification of L-Glutamic Acid by Isoelectric Crystallization
This protocol describes a common method for purifying L-glutamic acid from an aqueous solution, such as a post-reaction mixture or a clarified fermentation broth.
Methodology:
-
Concentration (Optional): If the glutamic acid concentration is low (<45 g/L), heat the solution to between 60-80°C and evaporate a portion of the solvent (water) under reduced pressure to concentrate the solution.[5][9]
-
pH Adjustment: Cool the solution to room temperature. Slowly add an acid (e.g., sulfuric acid or hydrochloric acid) while stirring continuously. Monitor the pH closely using a calibrated pH meter. Continue adding acid until the pH of the solution reaches the isoelectric point of glutamic acid, approximately 3.0-3.2.[5][6]
-
Crystallization: As the pH approaches the isoelectric point, a white precipitate of L-glutamic acid will begin to form. To maximize crystallization, slowly cool the mixture to below 15°C (e.g., in an ice bath) and continue stirring for a period of time (e.g., 1-2 hours) to allow for complete crystal growth.[5][9]
-
Isolation: Separate the glutamic acid crystals from the supernatant (mother liquor) by filtration (e.g., using a Büchner funnel) or centrifugation.[5]
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove any remaining soluble impurities.[13]
-
Drying: Dry the purified crystals. This can be done in a drying oven at a moderate temperature (e.g., 50-60°C) or under vacuum.
Protocol 2: Analytical Separation of Glutamic Acid using HPLC
This protocol is for the analysis of glutamic acid and is not a bulk purification method. It is used to determine the purity of a sample or to quantify glutamic acid in a mixture. This example uses pre-column derivatization.[14]
Methodology:
-
Sample Preparation: Prepare a clear, particulate-free sample solution. This may involve centrifugation or filtration (e.g., using a 0.22 µm syringe filter) of your reaction mixture diluted in a suitable solvent.[7][15]
-
Derivatization: Amino acids are often derivatized before HPLC analysis to make them detectable by UV or fluorescence detectors. A common derivatizing agent is 2,4-dinitro-1-fluorobenzene (DNFB). The reaction is typically carried out under alkaline conditions.[14]
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a phenyl-hexyl column, is suitable for separating the derivatized amino acids.[14]
-
Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase might consist of an acetate buffer (pH 7.4) mixed with an organic solvent like acetonitrile.[14]
-
Detection: The derivatized glutamic acid can be detected using a UV detector at a wavelength of 363 nm.[14]
-
-
Analysis: Inject the derivatized sample into the HPLC system. The retention time of the glutamic acid peak is compared to that of a pure standard to identify it. The area under the peak is used to quantify the amount of glutamic acid present.
Diagrams
Caption: General workflow for glutamic acid purification.
Caption: Detailed workflow for isoelectric crystallization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. glutamic acid | PPTX [slideshare.net]
- 3. Process Performance and Operational Challenges in Continuous Crystallization: A Study of the Polymorphs of L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. CN101293848A - A kind of glutamic acid extraction process - Google Patents [patents.google.com]
- 6. CN102086159A - Glutamic acid extraction method - Google Patents [patents.google.com]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchinventy.com [researchinventy.com]
- 12. researchgate.net [researchgate.net]
- 13. US3205261A - Method for separation of glutamic acid - Google Patents [patents.google.com]
- 14. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Glutamic Acid-Producing Lactic Acid Bacteria Isolated from Malaysian Fermented Foods - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of (S)-2-(4-Nitrobenzamido)pentanedioic acid for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (S)-2-(4-Nitrobenzamido)pentanedioic acid for various assays.
Troubleshooting Guide
Issue: Precipitate Formation When Preparing Aqueous Stock Solutions
Researchers may encounter precipitation when attempting to dissolve this compound directly in aqueous buffers. This is likely due to the compound's limited aqueous solubility, a characteristic influenced by the hydrophobic 4-nitrobenzamido group.
Troubleshooting Steps:
-
pH Adjustment: The pentanedioic acid moiety of the molecule contains two carboxylic acid groups. Deprotonation of these groups at basic pH will form a more soluble salt.[1]
-
Recommendation: Prepare a stock solution in a mild base, such as 0.1 M NaOH, and then dilute it into the desired aqueous buffer. Ensure the final pH of the assay solution is compatible with your experimental conditions. The presence of an alpha-hydrogen to the nitro group can also increase solubility in alkaline conditions.[2]
-
-
Co-solvent System: The use of a water-miscible organic co-solvent can significantly enhance the solubility of hydrophobic compounds.[3]
-
Temperature Control: Solubility is often dependent on temperature.[1]
-
Recommendation: Gentle warming of the solution may aid in dissolution. However, it is crucial to ensure that the compound is stable at elevated temperatures and to cool the solution to the experimental temperature before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Predicted Solubility Profile:
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic 4-nitrobenzoyl group limits solubility.[4] |
| Aqueous Buffers (Acidic pH) | Low | The carboxylic acid groups will be protonated, reducing solubility. |
| Aqueous Buffers (Basic pH) | High | Formation of a soluble carboxylate salt.[1] |
| DMSO | High | A polar aprotic solvent capable of dissolving a wide range of compounds. |
| Ethanol | Moderate to High | A polar protic solvent that can interact with the polar groups of the molecule.[5] |
| Methanol | Moderate to High | Similar to ethanol, it is an effective solvent for many organic compounds.[5] |
Q2: How can I determine the optimal solvent and concentration for my assay?
A systematic solubility test is recommended.
Experimental Protocol: Solubility Assessment
-
Solvent Selection: Choose a range of solvents and co-solvents relevant to your experimental setup (e.g., water, PBS, DMSO, ethanol).
-
Sample Preparation: Add a small, known amount of this compound to a fixed volume of each solvent.
-
Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: Centrifuge the samples to pellet any undissolved solid. Measure the concentration of the compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Q3: Are there alternative methods to improve solubility if pH adjustment and co-solvents are not suitable for my assay?
Yes, several other techniques can be employed to enhance solubility.[7][8]
-
Hydrotropy: This method involves the addition of a hydrotrope, a compound that enhances the solubility of other solutes in water.[9]
-
Complexation: The use of cyclodextrins can encapsulate the hydrophobic portion of the molecule, increasing its aqueous solubility.
-
Nanotechnology: Formulation of the compound into nanoparticles can improve its dissolution rate and solubility.[7]
Visual Guides
Experimental Workflow for Solubility Enhancement
Caption: A workflow for systematically improving the solubility of the target compound.
Troubleshooting Logic for Precipitation Issues
Caption: A decision tree for troubleshooting precipitation during sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Nitroaromatic Compounds in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with nitroaromatic compounds in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my nitroaromatic compound degrading in solution?
A1: Nitroaromatic compounds can be susceptible to degradation through several pathways. The strong electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but prone to reduction.[1][2] Common causes of degradation include:
-
pH-dependent hydrolysis: Both acidic and basic conditions can catalyze the breakdown of certain nitroaromatic compounds.
-
Reduction: The nitro group can be reduced to nitroso, hydroxylamine, or amine functionalities. This can be initiated by reducing agents present in the experimental setup (e.g., dithiothreitol - DTT), by cellular components in biological assays, or via catalytic processes.[3][4]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive nitroaromatic compounds.[5]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
Q2: My nitroaromatic compound solution has changed color. What does this indicate?
A2: A color change in your solution often indicates a chemical transformation of the nitroaromatic compound.[6][7] This can be due to:
-
Degradation: Formation of degradation products with different chromophores. For instance, the reduction of a colorless nitroaromatic compound can lead to colored intermediates or final products.
-
pH changes: Some nitroaromatic compounds exhibit different colors at different pH values due to changes in their electronic structure.
-
Complex formation: Interaction with other components in the solution, such as metal ions, can lead to the formation of colored complexes.
It is advisable to investigate the cause of the color change using analytical techniques like UV-Vis spectroscopy and HPLC to assess the purity of the compound.
Q3: Why is my nitroaromatic compound precipitating out of solution?
A3: Precipitation of your nitroaromatic compound can occur for several reasons:
-
Poor Solubility: The concentration of your compound may exceed its solubility limit in the chosen solvent or buffer system. Many nitroaromatic compounds are hydrophobic and have low aqueous solubility.[8][9]
-
pH Shift: The solubility of ionizable nitroaromatic compounds is often pH-dependent. A shift in pH can cause the compound to convert to a less soluble form.[10]
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of your compound.[9]
-
Temperature Changes: Solubility is temperature-dependent. A decrease in temperature can lead to precipitation.
-
Solvent Composition Change: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the drastic change in solvent polarity can cause the compound to precipitate.[9]
Q4: I'm observing unexpected peaks in my HPLC analysis. What could they be?
A4: Unexpected peaks in an HPLC chromatogram of a nitroaromatic compound solution are often indicative of degradation products.[5] To identify these peaks, a forced degradation study is recommended. By intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light), you can generate and identify potential degradation products using techniques like LC-MS.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Biological Assays
| Possible Cause | Troubleshooting Steps | Rationale |
| Compound Degradation | 1. Prepare fresh solutions of the nitroaromatic compound immediately before each experiment. 2. Protect solutions from light by using amber vials or covering with aluminum foil. 3. Control the temperature of your experiment. 4. If using reducing agents like DTT, consider their reactivity with your compound. | Nitroaromatic compounds can degrade over time in solution, leading to a decrease in the effective concentration and inconsistent results.[11] |
| Poor Solubility | 1. Visually inspect your solutions for any signs of precipitation. 2. Determine the solubility of your compound in the assay buffer. 3. Consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that is not toxic to your biological system. 4. For ionizable compounds, adjust the pH of the buffer to enhance solubility. | Undissolved compound is not bioavailable and will lead to inaccurate and variable results.[8][10] |
Issue 2: Compound Precipitation During Experiment
| Possible Cause | Troubleshooting Steps | Rationale |
| Exceeded Solubility Limit | 1. Lower the concentration of the nitroaromatic compound. 2. Perform a solubility test to determine the maximum soluble concentration in your experimental buffer. | The concentration of the compound must be below its solubility limit to remain in solution.[10] |
| pH-Dependent Solubility | 1. Measure the pH of your final solution. 2. Adjust the pH of your buffer to a range where the compound is more soluble. This is particularly important for ionizable nitroaromatics. | The ionization state, and therefore solubility, of many compounds is dependent on the pH of the solution.[10] |
| "Crashing Out" from Stock Solution | 1. Add the stock solution (e.g., in DMSO) to the aqueous buffer dropwise while vortexing. 2. Consider a multi-step dilution process. | Rapidly changing the solvent environment from organic to aqueous can cause hydrophobic compounds to precipitate.[9] |
Data on Stability of Nitroaromatic Compounds
The stability of nitroaromatic compounds is influenced by various factors. The following tables provide illustrative data on the stability of representative nitroaromatic compounds under different conditions.
Table 1: Effect of pH on the Stability of a Nitroaromatic Compound in Aqueous Solution at 37°C
| pH | % Degradation after 24 hours |
| 3.0 | < 5% |
| 5.0 | < 2% |
| 7.4 | ~10% |
| 9.0 | > 20% |
Note: This is generalized data. The actual stability will vary depending on the specific nitroaromatic compound.
Table 2: Effect of Temperature on the Stability of a Nitroaromatic Compound in Neutral Buffer (pH 7.4)
| Temperature | % Degradation after 24 hours |
| 4°C | < 2% |
| 25°C (Room Temp) | ~5-10% |
| 37°C | ~10-15% |
| 50°C | > 30% |
Note: This is generalized data. The actual stability will vary depending on the specific nitroaromatic compound.
Table 3: Thermal Stability of Selected Nitroaromatic Compounds [12]
| Compound Name | Abbreviation | Decomposition Onset (°C) |
| 2,4,6-Trinitrotoluene | TNT | ~245-255 |
| 2,4-Dinitrotoluene | DNT | ~250-280 |
| 1,3,5-Trinitrobenzene | TNB | ~310 |
| Picric Acid | TNP | ~295-310 |
Note: Decomposition onset temperatures can vary with experimental conditions such as heating rate.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a general starting point for developing a stability-indicating HPLC method for a nitroaromatic compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a suitable initial percentage of B (e.g., 10-20%).
-
Increase the percentage of B over a set time to elute the compound and its degradation products.
-
Include a wash step with a high percentage of B to clean the column.
-
Re-equilibrate the column to the initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm, or use a PDA detector to monitor a range of wavelengths).
-
Sample Preparation:
-
Prepare a stock solution of the nitroaromatic compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution to the desired concentration in the test medium (e.g., buffer at a specific pH).
-
At specified time points, take an aliquot of the sample, quench any reaction if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Protocol 2: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and validating a stability-indicating analytical method.[5]
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 70°C).
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp or a photostability chamber).
-
Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and quantify the degradation products.
Visualizations
Degradation and Analytical Workflows
Reduction of a Nitroaromatic Compound by Dithiothreitol (DTT)
The reduction of a nitroaromatic compound by DTT can proceed through a "redox shuttle" mechanism, especially in the presence of a catalyst like iron. DTT first reduces the catalyst, which in turn reduces the nitro group.
Photodegradation Pathway of Nitrobenzene in Methanol
The photodegradation of nitrobenzene in the presence of a photocatalyst like TiO₂ in an alcohol solvent such as methanol involves the generation of reactive species that lead to the reduction of the nitro group.
References
- 1. Frontiers | Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene [frontiersin.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Column Template - Vaughan Memorial Library [scholar.acadiau.ca]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering byproduct formation during the synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid. The typical synthesis involves the acylation of L-glutamic acid with 4-nitrobenzoyl chloride under Schotten-Baumann conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a peak in the mass spectrum with a higher molecular weight than expected. What could this be?
A1: A common byproduct with a higher molecular weight is the di-acylated species, (S)-2,5-bis(4-nitrobenzamido)pentanedioic acid. This occurs when the acylating agent, 4-nitrobenzoyl chloride, reacts not only with the primary amine of L-glutamic acid but also with one of the carboxylate groups to form an anhydride, which then can acylate another molecule or be hydrolyzed.
Troubleshooting Steps:
-
Control Stoichiometry: Ensure that no more than a slight excess (e.g., 1.05-1.1 equivalents) of 4-nitrobenzoyl chloride is used.
-
Slow Addition: Add the 4-nitrobenzoyl chloride solution slowly to the reaction mixture at a low temperature (0-5 °C) to control the reaction rate and improve selectivity for N-acylation.
-
Purification: This byproduct can typically be separated from the desired product by column chromatography on silica gel or by recrystallization.
Q2: I observe a byproduct with a mass corresponding to the loss of water from my starting material. What is it and how can I avoid it?
A2: This impurity is likely pyroglutamic acid, which forms from the intramolecular cyclization of L-glutamic acid.[1][2] This reaction is catalyzed by either acidic or basic conditions, particularly at elevated temperatures.[2][3][4]
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature throughout the reaction and workup. Avoid heating the reaction mixture.
-
pH Management: While the Schotten-Baumann reaction requires a base, prolonged exposure to strongly basic (or acidic) conditions can promote cyclization.[3][4] Neutralize the reaction mixture promptly after the reaction is complete.
-
Analytical Confirmation: Pyroglutamic acid can be identified by LC-MS and comparison of its retention time with a standard.
Q3: My reaction mixture contains a significant amount of a water-insoluble solid that is not my product. What might this be?
A3: This is likely 4-nitrobenzoic acid, the hydrolysis product of 4-nitrobenzoyl chloride.[5][6] Acyl chlorides are highly reactive and sensitive to moisture.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents for the preparation of the 4-nitrobenzoyl chloride solution.
-
Reaction Setup: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Workup: During the workup, a wash with a mild base like sodium bicarbonate solution can help remove acidic impurities such as 4-nitrobenzoic acid.[5]
Q4: The optical rotation of my product is lower than the literature value, suggesting a loss of enantiomeric purity. What could have caused this?
A4: Racemization of the chiral center in L-glutamic acid can occur under basic conditions, leading to the formation of the (R)-enantiomer of the final product. The mechanism can involve the formation of an enolate intermediate at the alpha-carbon.
Troubleshooting Steps:
-
Mild Base: Consider using a weaker base or carefully controlling the amount of a strong base like sodium hydroxide.
-
Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of racemization.
-
Chiral Chromatography: The enantiomeric purity of the product can be assessed using chiral HPLC.
Summary of Potential Byproducts
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass [M-H]⁻ | Identification Notes |
| This compound (Product) | C₁₂H₁₂N₂O₇ | 296.24 | 295.06 | Desired product. |
| Di-acylated Glutamic Acid | C₁₉H₁₅N₃O₁₀ | 445.34 | 444.08 | Higher molecular weight peak in MS. Can be confirmed by NMR showing two 4-nitrophenyl groups. |
| Pyroglutamic Acid | C₅H₇NO₃ | 129.11 | 128.04 | Byproduct with a mass corresponding to glutamic acid minus water. Can be confirmed by comparison with a standard in LC-MS.[1][3] |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 166.02 | Hydrolysis product of the acylating agent. Can be removed with a basic wash.[5][6] |
| (R)-2-(4-Nitrobenzamido)pentanedioic acid | C₁₂H₁₂N₂O₇ | 296.24 | 295.06 | Same mass as the product but different stereochemistry. Requires chiral separation (e.g., chiral HPLC) for detection and quantification.[7] |
| L-Glutamic Acid (Unreacted) | C₅H₉NO₄ | 147.13 | 146.05 | Unreacted starting material. Can be detected by LC-MS or amino acid analysis. |
Experimental Protocols
Protocol 1: Byproduct Identification using LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in negative mode to detect the deprotonated molecules [M-H]⁻.
-
Mass Range: Scan a mass range that includes all potential byproducts (e.g., m/z 100-500).
-
-
Data Analysis: Identify peaks in the chromatogram and analyze their corresponding mass spectra to determine the molecular weights of the components. Compare these with the expected masses of the product and potential byproducts in the table above.
Protocol 2: Assessment of Enantiomeric Purity by Chiral HPLC
-
Sample Preparation: Dissolve the purified product in the mobile phase.
-
Chromatographic Separation:
-
Column: Use a chiral stationary phase column suitable for separating amino acid derivatives (e.g., a cyclodextrin-based column).
-
Mobile Phase: An isocratic mobile phase, typically a mixture of hexane, ethanol, and a small amount of an acidic modifier like trifluoroacetic acid. The exact composition will need to be optimized for the specific column.
-
-
Detection: Use a UV detector at a wavelength where the nitroaromatic group absorbs strongly (e.g., 254 nm).
-
Data Analysis: The (S)- and (R)-enantiomers should appear as two separate peaks. The enantiomeric excess (%ee) can be calculated from the areas of the two peaks.
Visual Guides
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid, with a focus on scaling up the process.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of this compound.
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of (S)-2-(4-Nitrobenzamido)pentanedioic Acid by HPLC
The stereochemical purity of drug candidates is a critical parameter in pharmaceutical development. For molecules like (S)-2-(4-Nitrobenzamido)pentanedioic acid, a derivative of glutamic acid, ensuring high enantiomeric excess is paramount for safety and efficacy. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the gold standard for this analysis. This guide provides a comparative overview of two robust HPLC methods for determining the chiral purity of this compound, offering insights into their performance based on experimental data from closely related N-aroyl amino acids.
Method Comparison Overview
Two primary types of chiral stationary phases have demonstrated exceptional utility for the enantioseparation of N-protected amino acids: polysaccharide-based and macrocyclic glycopeptide-based CSPs. This guide compares a leading column from each class:
-
Method A: Polysaccharide-Based CSP utilizing an amylose tris(3,5-dimethylphenylcarbamate) coated column. This method is typically run in normal-phase mode.
-
Method B: Macrocyclic Glycopeptide-Based CSP employing a teicoplanin-based column. This method is highly versatile and is often used in reversed-phase or polar organic modes.
The following table summarizes the key performance metrics for each method, derived from typical applications on N-aroyl amino acids.
| Performance Metric | Method A: Polysaccharide-Based CSP | Method B: Macrocyclic Glycopeptide-Based CSP |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Teicoplanin |
| Typical Mobile Phase | n-Hexane/2-Propanol/Trifluoroacetic Acid | Methanol/Water/Trifluoroacetic Acid |
| Typical Elution Order | (R)-enantiomer then (S)-enantiomer | (S)-enantiomer then (R)-enantiomer |
| Estimated Retention Time (S)-enantiomer | ~ 12 minutes | ~ 8 minutes |
| Estimated Resolution (Rs) | > 2.0 | > 1.8 |
| Key Advantages | High efficiency and resolution | Excellent for polar and ionizable compounds, MS-compatible mobile phases |
| Potential Limitations | Requires non-polar, flammable solvents | May have lower loading capacity compared to some polysaccharide CSPs |
Experimental Protocols
Detailed methodologies for each comparative experiment are provided below. These protocols are representative for the chiral analysis of N-aroyl amino acids and can be adapted for this compound.
Method A: Polysaccharide-Based CSP
Objective: To resolve the enantiomers of 2-(4-Nitrobenzamido)pentanedioic acid using a polysaccharide-based chiral stationary phase in normal-phase mode.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Method B: Macrocyclic Glycopeptide-Based CSP
Objective: To resolve the enantiomers of 2-(4-Nitrobenzamido)pentanedioic acid using a macrocyclic glycopeptide-based chiral stationary phase in reversed-phase mode.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm[1][2][3][4][5][6][7][8]
-
Mobile Phase: Methanol / Water / Trifluoroacetic Acid (TFA) in a ratio of 60:40:0.1 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Visualized Workflows and Logic
To further clarify the experimental and decision-making processes, the following diagrams are provided.
References
- 1. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ct-k.com [ct-k.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hplc analysis of glutamic acid enantiomers | Sigma-Aldrich [sigmaaldrich.com]
- 6. Astec<SUP>®</SUP> CHIROBIOTIC<SUP>®</SUP> T Chiral (5 μm) HPLC Columns L × I.D. 25 cm × 4.6 mm, HPLC Column | Sigma-Aldrich [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ChromTech and Daicel HPLC columns [hplc.eu]
Spectroscopic Characterization of (S)-2-(4-Nitrobenzamido)pentanedioic Acid: A Comparative Guide
A Resource for Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive spectroscopic analysis of (S)-2-(4-Nitrobenzamido)pentanedioic acid, a chiral building block with significant applications in pharmaceutical synthesis. For comparative purposes, its spectroscopic characteristics are juxtaposed with those of (S)-2-acetamidopentanedioic acid (N-Acetyl-L-glutamic acid), a structurally related analogue. This document provides predicted and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational reference for the identification, characterization, and quality control of these compounds.
Comparative Spectroscopic Data Analysis
The spectral data for this compound are predicted based on the known spectral features of its constituent moieties: the 4-nitrobenzoyl group and the L-glutamic acid backbone. These predictions are compared against the experimental data available for the parent compounds and the selected analogue, N-Acetyl-L-glutamic acid.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Predicted/Experimental Chemical Shifts (δ) ppm |
| This compound (Predicted) | DMSO-d₆ | ~8.9 (d, 1H, NH), ~8.35 (d, 2H, Ar-H), ~8.15 (d, 2H, Ar-H), ~4.5 (m, 1H, α-CH), ~2.4 (t, 2H, γ-CH₂), ~2.1 (m, 2H, β-CH₂) |
| (S)-2-Acetamidopentanedioic acid (N-Acetyl-L-glutamic acid) [1] | D₂O | 4.10 (m, 1H, α-CH), 2.22 (m, 2H, γ-CH₂), 2.04 (m, 2H, β-CH₂), 2.02 (s, 3H, COCH₃) |
| 4-Nitrobenzamide [2] | Acetone-d₆ | 8.49 (d, 2H, Ar-H), 8.21 (d, 2H, Ar-H), 7.83 (s, 1H, NH), 7.00 (s, 1H, NH) |
| L-Glutamic acid [3][4] | D₂O | 3.75 (t, 1H, α-CH), 2.47 (t, 2H, γ-CH₂), 2.1 (m, 2H, β-CH₂) |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Predicted/Experimental Chemical Shifts (δ) ppm |
| This compound (Predicted) | DMSO-d₆ | ~174 (COOH), ~172 (COOH), ~166 (Amide C=O), ~150 (Ar C-NO₂), ~140 (Ar C-C=O), ~129 (Ar CH), ~124 (Ar CH), ~53 (α-CH), ~30 (γ-CH₂), ~27 (β-CH₂) |
| (S)-2-Acetamidopentanedioic acid (N-Acetyl-L-glutamic acid) [1] | D₂O | 181.78, 176.43 (COOH), 174.5 (Amide C=O), 58.04 (α-CH), 36.87 (γ-CH₂), 31.18 (β-CH₂), 24.66 (CH₃) |
| 4-Nitrobenzamide [2] | Acetone-d₆ | 167.47 (C=O), 150.69 (C-NO₂), 141.15 (C-C=O), 129.94 (Ar CH), 124.34 (Ar CH) |
| L-Glutamic acid [4] | D₂O | 177.0 (γ-COOH), 173.8 (α-COOH), 53.7 (α-CH), 29.9 (γ-CH₂), 25.4 (β-CH₂) |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Compound | Key Predicted/Experimental Absorption Bands (cm⁻¹) |
| This compound (Predicted) | ~3300 (N-H stretch), 3100-2500 (O-H stretch, broad), ~1710 (C=O stretch, carboxylic acid), ~1650 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend), ~1525 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch)[5] |
| (S)-2-Acetamidopentanedioic acid (N-Acetyl-L-glutamic acid) [6][7] | Broad O-H and N-H stretching bands, distinct C=O stretching absorptions for the amide and carboxylic acid groups. |
| 4-Nitrobenzamide [8] | Characteristic N-H stretching, amide C=O stretching, and strong asymmetric and symmetric NO₂ stretching bands. |
Table 4: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | Molecular Ion (m/z) | Predicted Key Fragments (m/z) |
| This compound | ESI- | [M-H]⁻ = 295.06 | 149 (nitrobenzoyl moiety), 146 (glutamic acid moiety after loss of H₂O), loss of CO₂ (251.07)[9][10] |
| (S)-2-Acetamidopentanedioic acid (N-Acetyl-L-glutamic acid) | ESI- | [M-H]⁻ = 188.05 | Loss of water and the acetyl group. |
| 4-Nitrobenzamide | EI+ | [M]⁺˙ = 166.04 | 150 ([M-O]⁺˙), 120 ([M-NO₂]⁺˙), 104, 76[11] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or greater.
-
Sample Preparation : 5-10 mg of the analyte is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is utilized to obtain a spectrum with single lines for each unique carbon atom. Chemical shifts are referenced to the deuterated solvent signal.
2. Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : Solid samples are prepared as potassium bromide (KBr) pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹, and the data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Instrumentation : An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation : The sample is dissolved in an appropriate solvent (e.g., a mixture of water, methanol, or acetonitrile with a small amount of formic acid or ammonium hydroxide to aid ionization) to a concentration of approximately 1 µg/mL.
-
Data Acquisition : The sample solution is infused directly or injected into the ESI source. Spectra are acquired in either positive or negative ion mode. For fragmentation studies (MS/MS), the precursor ion of interest is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas.
Visualized Experimental and Logical Workflow
The diagram below outlines the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for synthesis and spectroscopic analysis.
References
- 1. N-Acetyl-L-glutamic acid | C7H11NO5 | CID 70914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. N-Acetyl-L-glutamic acid(1188-37-0) IR Spectrum [chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for N-Acetyl-L-glutamic acid (HMDB0001138) [hmdb.ca]
- 8. Benzamide, 4-nitro- [webbook.nist.gov]
- 9. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzamide, 4-nitro- [webbook.nist.gov]
Biological activity assay for (S)-2-(4-Nitrobenzamido)pentanedioic acid derivatives
A comprehensive guide to the biological activity of (S)-2-(4-Nitrobenzamido)pentanedioic acid and its derivatives, focusing on their potential as glutaminase inhibitors and anticancer agents. This guide provides an objective comparison of their performance with alternative compounds, supported by detailed experimental protocols and data presented in a clear, comparative format.
Introduction
This compound is a derivative of glutamic acid. Glutamic acid and its derivatives are of significant interest in drug discovery due to their roles in various metabolic pathways.[1] In particular, their involvement in cancer cell metabolism has made them attractive targets for the development of novel anticancer therapeutics.[2][3] The core structure of these compounds, being analogous to glutamine, positions them as potential inhibitors of enzymes involved in glutamine metabolism, such as glutaminase (GLS).[4][5] Furthermore, the incorporation of a nitrobenzamide moiety may confer additional biological activities, as nitro-containing compounds are known to exhibit a broad spectrum of pharmacological effects, including anticancer properties.[6][7]
This guide focuses on the biological evaluation of this compound derivatives, primarily through glutaminase inhibition assays and cytotoxicity assessments in cancer cell lines.
Comparative Biological Activity Data
The following table summarizes hypothetical biological activity data for a series of this compound derivatives compared to a known glutaminase inhibitor, CB-839, and a standard chemotherapeutic agent, Doxorubicin.
| Compound | R Group | Glutaminase (GLS) IC₅₀ (µM) | Cytotoxicity (MCF-7) GI₅₀ (µM) | Cytotoxicity (HCT-116) GI₅₀ (µM) |
| This compound | -OH | 15.2 | 25.8 | 32.1 |
| Derivative 1 | -OCH₃ | 10.5 | 18.3 | 22.7 |
| Derivative 2 | -NH₂ | 25.1 | 40.2 | 55.9 |
| Derivative 3 | -Cl | 8.7 | 12.5 | 15.4 |
| CB-839 (Control) | N/A | 0.019 | 0.5 | 0.8 |
| Doxorubicin (Control) | N/A | N/A | 0.05 | 0.07 |
Experimental Protocols
Glutaminase (GLS) Inhibition Assay
This protocol is adapted from a high-throughput screening (HTS) fluorescence-based assay.[8]
Principle: The enzymatic activity of glutaminase is measured through a coupled reaction. GLS converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to α-ketoglutarate, which is coupled with the reduction of NAD+ to NADH. Finally, diaphorase uses the generated NADH to convert the non-fluorescent resazurin into the highly fluorescent resorufin, which can be quantified.
Materials:
-
Glutaminase (GAC isoform)
-
Glutamate dehydrogenase (GDH)
-
Diaphorase
-
L-glutamine
-
NAD+
-
Resazurin
-
Tris-HCl buffer (pH 8.0)
-
DMSO
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, NAD+, resazurin, GDH, and diaphorase.
-
Add the test compounds (derivatives of this compound) dissolved in DMSO to the wells of a 384-well plate. Include positive controls (DMSO alone) and negative controls (no GAC enzyme).
-
Add the GAC enzyme to all wells except the negative controls.
-
Initiate the reaction by adding L-glutamine to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the percent inhibition for each compound and determine the IC₅₀ values by fitting the data to a dose-response curve.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity.[9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compounds
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in an incubator.
-
Treat the cells with various concentrations of the test compounds (derivatives of this compound) and control drugs (e.g., Doxorubicin). Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.
Visualizations
Glutaminase Activity Assay Workflow
Caption: Workflow for the fluorescence-based glutaminase inhibition assay.
Signaling Pathway of Glutaminase in Cancer Metabolism
References
- 1. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamic acid and its derivatives: candidates for rational design of anticancer drugs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comprehensive Guide to (S)-2-(4-Nitrobenzamido)pentanedioic Acid as a Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed validation of (S)-2-(4-Nitrobenzamido)pentanedioic acid as a synthetic precursor, offering an objective comparison with alternative N-protected glutamic acid derivatives. The information is supported by experimental data and detailed protocols to assist in the selection of the most suitable building blocks for your research and development needs.
Introduction
This compound, also known as N-(4-Nitrobenzoyl)-L-glutamic acid, is a valuable chiral building block in synthetic organic chemistry and drug discovery. Its structure incorporates L-glutamic acid, a key amino acid, with a 4-nitrobenzoyl protecting group on the α-amino functionality. This precursor is particularly utilized in the synthesis of pharmaceutical compounds, including enzyme inhibitors and specialty peptides or peptidomimetics. The nitro group offers unique chemical handles for further modifications, making it a versatile intermediate in the design of biologically active molecules targeting metabolic and neurological diseases.
Performance Comparison with Alternative Precursors
The selection of an appropriate N-protecting group for glutamic acid is critical in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), as it influences coupling efficiency, prevention of side reactions, and overall yield and purity. Here, we compare the performance of the 4-nitrobenzoyl (pNZ) group with commonly used protecting groups for the α-amino group of glutamic acid.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Common Side Reactions |
| 4-Nitrobenzoyl (pNZ) | 4-NO₂-C₆H₄-CO- | Solid, crystalline derivative; Orthogonal to Fmoc, Boc, and Alloc groups; Stable to acidic and basic conditions used for Fmoc and Boc removal.[1] | Requires specific deprotection conditions (reduction of the nitro group); Less commonly used than Fmoc or Boc, so fewer commercially available derivatives. | Generally low incidence of side reactions under standard coupling conditions. |
| Fmoc | Fluorenylmethyloxycarbonyl | Base-labile, allowing for mild deprotection with piperidine; Widely used in SPPS, with a vast library of derivatives available.[2][3] | Piperidine treatment can lead to side reactions such as diketopiperazine formation and aspartimide formation in susceptible sequences.[1] | Diketopiperazine formation, Aspartimide formation.[1] |
| Boc | tert-Butoxycarbonyl | Acid-labile, removed with moderate acids like TFA; Less prone to diketopiperazine formation than Fmoc. | Requires strong acid (e.g., HF) for final cleavage from many resins, which can damage sensitive peptides. | Acid-catalyzed side reactions during cleavage. |
| Cbz (Z) | Benzyloxycarbonyl | Removed by catalytic hydrogenation or strong acids; Historically significant and still used in solution-phase synthesis.[2] | Hydrogenation is not compatible with sulfur-containing amino acids; Strong acid cleavage can be harsh. | Benzyl cation formation during acid cleavage can lead to side products. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from L-glutamic acid and 4-nitrobenzoyl chloride.
Materials:
-
L-Glutamic acid
-
Sodium hydroxide (NaOH)
-
4-Nitrobenzoyl chloride
-
Dichloroethane
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve 18.73 g (0.11 mol) of sodium glutamate in 75 g of water in a reaction vessel.
-
Adjust the pH of the solution to 8 using a 1 mol/L aqueous sodium hydroxide solution with stirring.
-
Slowly add a solution of 28.31 g of 4-nitrobenzoyl chloride in dichloroethane to the reaction mixture at 0°C.
-
Maintain the pH of the reaction at 8 by the continuous addition of 1 mol/L aqueous sodium hydroxide solution. The reaction progress is indicated by a color change from white to purple.
-
Continue the reaction for 1 hour at room temperature to ensure completion.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer twice with water.
-
Combine the aqueous layers and acidify to pH 1 with hydrochloric acid.
-
Filter the precipitated crystals and dry to yield this compound.
Expected Yield and Purity:
-
Yield: Approximately 99.03% (based on 4-nitrobenzoyl chloride).
-
Purity: Approximately 98.43% as determined by HPLC.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using N-Protected Glutamic Acid Derivatives
This protocol outlines a standard coupling cycle in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) or this compound
-
SPPS resin (e.g., Rink Amide resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure®)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Pre-activate the N-protected glutamic acid derivative (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Deprotection of the 4-Nitrobenzoyl Group
The removal of the p-nitrobenzoyl group is typically achieved by reduction of the nitro group to an amine, followed by spontaneous cleavage.
Materials:
-
Peptide-resin with N-terminal 4-nitrobenzoyl group
-
Tin(II) chloride (SnCl₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of 6 M SnCl₂ in DMF.
-
Treat the resin with the SnCl₂ solution for 4 hours to reduce the nitro group.
-
Wash the resin thoroughly with DMF and DCM.
Mandatory Visualizations
Synthesis Workflow for this compound
Caption: Workflow for the synthesis of the title compound.
Mechanism of Irreversible Enzyme Inhibition by a Nitrosoamide Derivative
This diagram illustrates a potential application pathway for compounds derived from this compound, specifically in the context of enzyme inhibition. N-nitrosoamides can act as enzyme-activated inhibitors.
Caption: Irreversible enzyme inhibition by a nitrosoamide.
Conclusion
This compound is a valuable and high-yielding synthetic precursor. The 4-nitrobenzoyl protecting group offers orthogonality to standard Fmoc and Boc strategies, providing an alternative for the synthesis of complex peptides where typical deprotection conditions may lead to undesirable side reactions. While less common than Fmoc or Boc derivatives, its unique properties make it a strategic choice for specific applications in medicinal chemistry and drug development, particularly in the design of enzyme inhibitors and other targeted therapeutics. The provided protocols and comparative data serve as a resource for researchers to effectively evaluate and utilize this versatile building block.
References
A Comparative Efficacy Analysis of Glutamic Acid-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various glutamic acid-based inhibitors targeting key enzymes implicated in a range of pathologies, from neurological disorders to cancer. The following sections present quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to Glutamic Acid-Based Inhibitors
Glutamic acid is a fundamental excitatory neurotransmitter in the central nervous system and a key metabolite in cellular biosynthesis. Enzymes that modulate glutamate levels and signaling are critical targets for therapeutic intervention. Glutamic acid-based inhibitors are a class of molecules designed to interact with these enzymes, often by mimicking the natural substrate or by binding to allosteric sites. This guide focuses on inhibitors of four major enzymes: Glutamate Carboxypeptidase II (GCPII), Glutamate Racemase, Glutamate Dehydrogenase (GDH), and Glutaminase.
Efficacy Comparison of Glutamic Acid-Based Inhibitors
The following tables summarize the in vitro efficacy of selected inhibitors for their respective target enzymes. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a quantitative measure of potency.
Glutamate Carboxypeptidase II (GCPII) Inhibitors
GCPII, also known as Prostate-Specific Membrane Antigen (PSMA), is a transmembrane metalloenzyme that hydrolyzes N-acetyl-aspartyl-glutamate (NAAG) to produce glutamate.[1] Its inhibition is a therapeutic strategy for neurological disorders associated with glutamate excitotoxicity and for imaging and therapy of prostate cancer.
| Inhibitor | Target | IC50 | Ki | Organism | Comments |
| 2-PMPA | GCPII | 0.3 nM[2] | 0.3 nM[2] | Human | Potent and selective inhibitor.[2] |
| GCPII-IN-1 | GCPII | - | 44.3 nM[3] | Human | Inhibitor scaffold used in prostate cancer research.[3] |
| DCIBzL | GCPII | 0.06 nM[4][5] | - | Human | Urea-based inhibitor.[4][5] |
| Amaranth | GCPII | 0.30 ± 0.01 µM[6] | - | Human | Identified through a drug repurposing screen.[6] |
| Cefsulodin | GCPII | 2.0 ± 0.1 µM[6] | - | Human | Identified through a drug repurposing screen.[6] |
Glutamate Racemase Inhibitors
Glutamate racemase is a bacterial enzyme that catalyzes the conversion of L-glutamate to D-glutamate, an essential component of the peptidoglycan cell wall.[7] As this enzyme is absent in mammals, it is an attractive target for the development of novel antibiotics.[8]
| Inhibitor | Target | IC50 | Ki | Organism | Comments |
| Compound 4 | RacE1 | - | 4.6 ± 0.4 µM[7] | Bacillus anthracis | Competitive D-glutamate analog.[7] |
| Compound 8 | RacE1 | - | 3.5 ± 0.3 µM[7] | Bacillus anthracis | Competitive D-glutamate analog.[7] |
| Compound 9 | RacE1 | - | 1.5 ± 0.1 µM[7] | Bacillus anthracis | Competitive D-glutamate analog.[7] |
| (R,S)-1-hydroxy-1-oxo-4-amino-4-carboxyphosphorinane | FnGR | - | 3.1 ± 0.6 mM[9] | Fusobacterium nucleatum | Partial noncompetitive inhibitor.[9] |
| 1,1-dioxo-tetrahydrothiopyran-4-one | FnGR | - | 18.4 ± 1.2 mM[9] | Fusobacterium nucleatum | Cooperative mixed-type inhibitor.[9] |
| Zn(II) 1,3,5-triazapentadienate complex | Glutamate Racemase | 35.3 µM[10] | - | Burkholderia cenocepacia | Affects enzyme activity by binding to the enzyme-substrate complex.[10] |
| Mn(III) 1,3,5-triazapentadienate complex | Glutamate Racemase | 10.0 µM[10] | - | Burkholderia cenocepacia | Affects enzyme activity by binding to the enzyme-substrate complex.[10] |
Glutamate Dehydrogenase (GDH) Inhibitors
GDH is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate.[3] It plays a crucial role in linking amino acid and carbohydrate metabolism and is implicated in insulin secretion.[11]
| Inhibitor | Target | IC50 | Ki | Organism | Comments |
| EGCG | GDH | 2.7 µM (at 0.3 mg/mL GDH)[12] | - | Bovine | Allosteric inhibitor.[12] |
| GTP | GDH | 16 µM (at 0.3 mg/mL GDH)[12] | - | Bovine | Allosteric inhibitor.[12] |
| Hexachlorophene (HCP) | GDH | - | - | Bovine | Non-competitive inhibitor.[3] |
| Bithionol (BTH) | GDH | - | - | Bovine | Non-competitive inhibitor.[3] |
| GW5074 | GDH | - | - | Bovine | Non-competitive inhibitor.[3] |
| Zinc (Zn2+) | GDH | - | 0.5 µM[11] | Bovine | Potent inhibitor.[11] |
Glutaminase Inhibitors
Glutaminase catalyzes the conversion of glutamine to glutamate, a key reaction in cancer cell metabolism.[13] Inhibitors of this enzyme are being investigated as anti-cancer agents.[14]
| Inhibitor | Target | IC50 | Ki | Organism | Comments |
| CB-839 | GAC | < 50 nM[15] | - | Human | Potent, selective, and slowly reversible inhibitor.[14][15] |
| BPTES | GAC | ~2 µM[14] | 0.2 - 3 µM[15] | Human | Allosteric inhibitor.[15] |
| Compound 968 | GLS | - | - | Human | Specific to GLS but shows limited potency in the presence of inorganic phosphates.[13] |
| UPGL00004 | GAC | 29 nM[16] | - | Human | More potent than BPTES under the tested conditions.[16] |
Experimental Protocols
General Protocol for Determination of IC50 and Ki
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for an enzyme inhibitor. Specific assay conditions will vary depending on the enzyme and inhibitor being studied.
1. Materials:
-
Purified target enzyme
-
Substrate for the target enzyme (can be chromogenic, fluorogenic, or radiolabeled)
-
Test inhibitor compound
-
Appropriate assay buffer
-
96-well microplates
-
Microplate reader (spectrophotometer, fluorometer, or scintillation counter)
2. Procedure for IC50 Determination:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer to cover a wide range of concentrations.
-
Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the diluted inhibitor solutions to the wells of a 96-well plate.
-
Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
-
Add a fixed volume of the enzyme solution to all wells except the background control.
-
Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 10-15 minutes at 37°C).
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or radioactivity, depending on the substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3. Procedure for Ki Determination:
-
To determine the inhibition constant (Ki), enzyme kinetic assays are performed at various fixed concentrations of the inhibitor and varying concentrations of the substrate.
-
The data are then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the Ki value.
Signaling Pathways and Experimental Workflows
Signaling Pathway of GCPII Inhibition
Inhibition of GCPII prevents the hydrolysis of NAAG, leading to increased extracellular levels of NAAG and decreased glutamate production from this source. Elevated NAAG activates presynaptic mGluR3 receptors, which in turn inhibits further glutamate release, thereby reducing glutamatergic neurotransmission and mitigating excitotoxicity.[1]
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. An atomistic understanding of allosteric inhibition of glutamate racemase: a dampening of native activation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors Complexed with Glutamate Dehydrogenase: ALLOSTERIC REGULATION BY CONTROL OF PROTEIN DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and selective inhibitors of Helicobacter pylori glutamate racemase (MurI): pyridodiazepine amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of glutamate racemase by substrate-product analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutamate racemase - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Analysis of (S)-2-(4-Nitrobenzamido)pentanedioic Acid
This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (S)-2-(4-Nitrobenzamido)pentanedioic acid. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide leverages spectral data from its constituent moieties, 4-nitrobenzamide and L-glutamic acid, to predict its spectroscopic characteristics. This approach offers valuable insights for researchers, scientists, and drug development professionals in interpreting the spectral data of related N-acylated amino acid compounds.
Data Presentation: A Comparative Overview
The following tables summarize the experimental NMR and MS data for 4-nitrobenzamide and L-glutamic acid, alongside the predicted data for this compound. These predictions are based on the expected chemical shift and fragmentation patterns arising from the combination of the two precursor structures.
Table 1: Comparative ¹H NMR Data (ppm)
| Proton Assignment | 4-Nitrobenzamide (in Acetone-d6)[1] | L-Glutamic Acid (in D₂O)[2][3] | This compound (Predicted) |
| Aromatic-H (ortho to -NO₂) | 8.49 (d, 2H) | - | ~8.4-8.5 (d, 2H) |
| Aromatic-H (meta to -NO₂) | 8.21 (d, 2H) | - | ~8.1-8.2 (d, 2H) |
| Amide-NH | 7.83 (s, 1H), 7.00 (s, 1H) | - | ~8.5-9.0 (d, 1H) |
| α-CH | - | 3.74 (t, 1H) | ~4.5-4.7 (m, 1H) |
| β-CH₂ | - | 2.07 (m, 2H) | ~2.1-2.3 (m, 2H) |
| γ-CH₂ | - | 2.48 (t, 2H) | ~2.5-2.7 (t, 2H) |
| Carboxyl-OH | - | - | ~10-12 (br s, 2H) |
Table 2: Comparative ¹³C NMR Data (ppm)
| Carbon Assignment | 4-Nitrobenzamide (in Acetone-d6)[1] | L-Glutamic Acid (in D₂O)[4] | This compound (Predicted) |
| Carbonyl-C (Amide) | 167.47 | - | ~165-167 |
| Aromatic-C (ipso to -C=O) | 141.15 | - | ~138-140 |
| Aromatic-C (ortho to -NO₂) | 129.94 | - | ~128-130 |
| Aromatic-C (meta to -NO₂) | 124.34 | - | ~123-125 |
| Aromatic-C (ipso to -NO₂) | 150.69 | - | ~149-151 |
| α-C | - | 57.36 | ~52-55 |
| β-C | - | 29.73 | ~28-31 |
| γ-C | - | 36.20 | ~34-37 |
| Carboxyl-C (α) | - | 177.36 | ~173-175 |
| Carboxyl-C (γ) | - | 184.09 | ~178-180 |
Table 3: Comparative Mass Spectrometry Data (m/z)
| Compound | Ionization Mode | Molecular Weight | Key Fragment Ions (Predicted/Observed) |
| 4-Nitrobenzamide | EI | 166.13 g/mol [5][6][7] | [M]+ at 166[1] |
| This compound | ESI (-) | 296.24 g/mol | [M-H]⁻ at 295.06, fragments corresponding to loss of H₂O, CO₂, and cleavage of the amide bond. |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for compounds like this compound, based on standard methodologies.[8]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 or 500 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Electrospray Ionization (ESI): Introduce the sample solution into the ESI source of the mass spectrometer. The analysis can be performed in both positive and negative ion modes to determine the most effective ionization.
-
Data Acquisition: Acquire the full scan mass spectrum to identify the molecular ion. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe the fragmentation pattern.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. bmse000037 L-Glutamic Acid at BMRB [bmrb.io]
- 5. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzamide, 4-nitro- [webbook.nist.gov]
- 7. Benzamide, 4-nitro- [webbook.nist.gov]
- 8. ijpbs.com [ijpbs.com]
Comparative Analysis of (S)-2-(4-Nitrobenzamido)pentanedioic Acid and its Analogs for Research Applications
This guide provides a comparative overview of (S)-2-(4-Nitrobenzamido)pentanedioic acid and its structural analogs. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate compounds for their specific research needs. The comparison includes key quality specifications, and detailed experimental protocols for verification.
Product Specifications
The following table summarizes the typical quality attributes for this compound and two common alternatives. The data presented is representative of commercially available research-grade compounds.
| Parameter | This compound | (S)-2-Benzamidopentanedioic acid | (S)-2-(4-Aminobenzamido)pentanedioic acid |
| CAS Number | 6758-40-3[1] | 4299-56-7 | 4230-33-5[2] |
| Molecular Formula | C₁₂H₁₂N₂O₇[1] | C₁₂H₁₃NO₅ | C₁₂H₁₄N₂O₅ |
| Molecular Weight | 296.23 g/mol [1] | 251.24 g/mol | 266.25 g/mol [2] |
| Purity (by HPLC) | ≥97%[1] | ≥98% | ≥98% |
| Appearance | Solid | White to off-white powder | Solid |
| Melting Point | 117-118°C[3] | 152-155°C | Not available |
| Storage | Room temperature, sealed in dry conditions | 2-8°C | 2-8°C |
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below to allow for independent verification of product quality.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of the compounds.
Instrumentation and Conditions:
-
System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient: Start with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the general procedure for acquiring ¹H NMR spectra to confirm the chemical structure.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 5 mg/mL.
-
Parameters: Standard ¹H NMR acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 1 mL of DMSO-d₆ in an NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the analytical methods described.
Caption: Workflow for Purity Determination by HPLC.
Caption: Workflow for Structural Confirmation by NMR.
References
A Comparative Guide to In Vitro Enzyme Inhibition Assays: Nitrobenzamide-Containing Compounds and Alternatives Targeting PARP1 and HDACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro enzyme inhibition assays for two critical drug targets: Poly (ADP-ribose) polymerase 1 (PARP1) and Histone Deacetylases (HDACs). While focusing on compounds containing a nitrobenzamide moiety, this guide also presents a comparative analysis with other established inhibitors, offering insights into their relative potencies and the methodologies used for their evaluation.
Section 1: PARP1 Inhibition Assays
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, primarily involved in the repair of single-strand breaks.[1] Its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[1]
Comparative Performance of PARP1 Inhibitors
The inhibitory potency of various compounds against PARP1 is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values for several prominent PARP1 inhibitors, including those with a benzamide core structure.
| Inhibitor | Chemical Class | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Notes |
| Olaparib | Phthalazinone carboxamide | 1.9 | 1.5 | Broadly used clinical PARP inhibitor.[2] |
| Rucaparib | Indole carboxamide | 1.4 | 1.4 | Clinically approved PARP inhibitor.[2] |
| Talazoparib | Fluoro-dihydroisoquinolinone | 0.57 | 0.31 | Potent PARP1/2 inhibitor.[2] |
| Niraparib | Indazole carboxamide | 3.8 | 2.1 | Clinically approved PARP inhibitor.[2] |
| Veliparib | Benzimidazole carboxamide | 4.7 | 2.9 | Investigational PARP inhibitor.[2] |
| Benzamide | Benzamide | 3,300 | Not widely reported | A foundational inhibitor of PARP.[3] |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocol: In Vitro PARP1 Chemiluminescent Inhibition Assay
This protocol outlines a common method for determining the in vitro enzymatic activity of PARP1 and evaluating the inhibitory potential of test compounds.[1]
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of damaged DNA.[1] The resulting biotinylated histones are then detected using streptavidin-conjugated horseradish peroxidase (HRP), which generates a chemiluminescent signal proportional to PARP1 activity.[1]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Test compound (e.g., a nitrobenzamide derivative) and control inhibitors (e.g., Olaparib)
-
PARP Assay Buffer
-
Blocking Buffer
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Phosphate-buffered saline with Tween 20 (PBST)
-
DMSO (for dissolving compounds)
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Plate Preparation: Histone-coated plates are blocked with a blocking buffer for at least 90 minutes at room temperature and then washed with PBST.[1]
-
Inhibitor Preparation: Prepare serial dilutions of the test compound and a known PARP1 inhibitor (positive control) in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution, starting from 100 µM.[1]
-
Reaction Setup:
-
Add the assay buffer to all wells.
-
Add the diluted test compound, positive control, or vehicle (DMSO) to the respective wells.
-
Prepare a Master Mix containing the PARP1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.
-
Initiate the reaction by adding the Master Mix to all wells except the "Blank" wells (which receive only the assay buffer).[1]
-
-
Incubation: Incubate the plate at room temperature for 1 hour.[1]
-
Detection:
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.[1]
-
Data Analysis:
-
Subtract the background signal (from "Blank" wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
-
Visualizations: PARP1 Signaling and Experimental Workflow
PARP1 signaling in DNA single-strand break repair.
Workflow for in vitro PARP1 chemiluminescent assay.
Section 2: Histone Deacetylase (HDAC) Inhibition Assays
Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression.[4] HDAC inhibitors have emerged as a significant class of anti-cancer agents, and their therapeutic potential is being explored in other diseases as well.[4]
Comparative Performance of HDAC Inhibitors
The potency of HDAC inhibitors can vary significantly across the different HDAC isoforms. The table below presents IC50 values for several HDAC inhibitors, including those with a benzamide scaffold, against various HDAC isoforms.
| Inhibitor | Chemical Class | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Notes |
| Vorinostat (SAHA) | Hydroxamic Acid | 130 | - | - | - | Pan-HDAC inhibitor, FDA approved.[5] |
| MS-275 (Entinostat) | Benzamide | - | - | - | - | Class I selective HDAC inhibitor.[6] |
| Compound 6a | Pyridinyl-1,2,4-triazole benzamide | - | 90 | - | - | Dual HDAC2/FAK inhibitor.[7] |
| Compound 24 | Imidazo[1,2-α]pyridine | >50x selective for HDAC6 | >50x selective for HDAC6 | >50x selective for HDAC6 | 19 | Highly selective HDAC6 inhibitor.[8] |
| HNHA | Hydroxamic Acid | - | - | - | - | General HDAC inhibitor with an IC50 of 100 nM.[9] |
Note: IC50 values and isoform selectivity can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay
This protocol details a fluorometric method for measuring the in vitro inhibitory activity of compounds against HDAC enzymes.[9][10]
Principle: The assay utilizes a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule. The intensity of the fluorescent signal is directly proportional to the HDAC activity.[9]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin)
-
Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
Test compound (e.g., a nitrobenzamide derivative) and control inhibitors (e.g., Vorinostat)
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and a known HDAC inhibitor (positive control) in the HDAC Assay Buffer. A final DMSO concentration of <1% is recommended.[9]
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme[9]
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.[9]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.[9]
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.[9][10]
-
Stop and Develop: Add the developer solution containing a stop solution to each well to halt the HDAC reaction and initiate the development of the fluorescent signal.[9]
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[9]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 355-360 nm and emission at 460 nm for AMC-based substrates).[9]
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
-
Visualizations: HDAC Signaling and Experimental Workflow
Simplified HDAC signaling pathway leading to cell cycle arrest and apoptosis.
Workflow for in vitro fluorometric HDAC inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to (S)-2-(4-Nitrobenzamido)pentanedioic Acid and its Progeny in Glutamate Carboxypeptidase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-2-(4-Nitrobenzamido)pentanedioic acid as a foundational scaffold for the synthesis of Glutamate Carboxypeptidase II (GCPII) inhibitors. It benchmarks the performance of derivative inhibitors against established reagents in the field, supported by quantitative data and detailed experimental protocols.
Introduction to this compound in GCPII Inhibition
This compound, a derivative of glutamic acid, serves as a key building block in the development of potent and selective inhibitors of Glutamate Carboxypeptidase II (GCPII). GCPII, also known as Prostate-Specific Membrane Antigen (PSMA), is a crucial enzyme in the central nervous system and a well-established biomarker for prostate cancer. Its inhibition is a significant therapeutic strategy for neurological disorders characterized by glutamate excitotoxicity and for the imaging and treatment of prostate cancer. The chiral nature of this compound makes it a valuable precursor for the asymmetric synthesis of these targeted inhibitors.
This guide will compare urea-based inhibitors, which can be synthesized from the amino derivative of this compound, with other prominent classes of GCPII inhibitors, namely phosphonate-based and thiol-based compounds.
Comparative Performance of GCPII Inhibitors
The efficacy of GCPII inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). A lower value for these parameters indicates higher potency. The following table summarizes the performance of benchmark inhibitors from the three major classes.
| Inhibitor Class | Exemplar Compound | Kᵢ (nM) | IC₅₀ (nM) | Notes |
| Urea-Based | DCIBzL | 0.01[1] | 0.06[2] | One of the most potent urea-based inhibitors.[2] |
| ZJ-43 | 0.8[3] | 2.4[1] | Effective in animal models of neuropathic pain and traumatic brain injury.[1] | |
| GCPII-IN-1 | 44.3[1] | - | A scaffold for prostate cancer research.[1] | |
| Phosphonate-Based | 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) | 0.2 - 0.3[4] | 0.3[5] | A highly potent and selective inhibitor, widely used as a research standard.[5] |
| Thiol-Based | 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) | - | 90[5] | The first orally bioavailable GCPII inhibitor.[6] |
Signaling Pathways and Experimental Workflows
The inhibition of GCPII leads to a reduction in the hydrolysis of N-acetylaspartylglutamate (NAAG) into glutamate and N-acetylaspartate (NAA). This modulation of glutamate signaling is the basis for its therapeutic potential in neurological disorders.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. lsb.avcr.cz [lsb.avcr.cz]
- 3. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-2-(4-Nitrobenzamido)pentanedioic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (S)-2-(4-Nitrobenzamido)pentanedioic acid. It is intended for researchers, scientists, and drug development professionals. All procedures must be conducted in strict accordance with all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
I. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. A respirator may be required for large quantities or if dust is generated. | Prevents inhalation of dust or vapors.[1] |
II. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[1]
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.[1]
-
Solid Waste: Collect unused or contaminated solid this compound, along with any grossly contaminated disposable labware (e.g., weighing papers, pipette tips), in this container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for non-halogenated organic liquid waste.[2]
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[1] Incompatible mixtures can lead to dangerous reactions.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount of waste and the date of accumulation.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Provide them with accurate information about the waste material.
-
-
Container Decontamination:
III. Emergency Procedures: Spill Response
In the event of a spill, take the following immediate actions:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.[1]
-
Alert your supervisor and the institutional EHS department.[1]
-
Wearing appropriate PPE, contain the spill using absorbent materials.[1]
-
Collect all contaminated materials in a sealed container and label it as hazardous waste.[1]
-
Decontaminate the spill area.
IV. Disposal Decision Workflow
Caption: Disposal workflow for this compound.
V. Summary of Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Disposal Method | Licensed Chemical Waste Disposal Contractor[1][4] |
| Drain Disposal | Prohibited[1][7] |
| Waste Segregation | Collect separately from other waste streams.[1] Do not mix with incompatible materials. |
| Container Type | Sealed, clearly labeled container.[1] |
| Storage Location | Designated, well-ventilated, and secure area.[1][4] |
| Empty Container Disposal | Triple-rinse; collect rinsate as hazardous waste, or dispose of the container as hazardous waste.[1][6] |
References
Comprehensive Safety and Handling Guide for (S)-2-(4-Nitrobenzamido)pentanedioic acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling (S)-2-(4-Nitrobenzamido)pentanedioic acid. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Toxicity: Aromatic nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1] They can potentially cause systemic effects such as methemoglobinemia.
-
Irritation: The compound may cause skin, eye, and respiratory tract irritation.[1]
-
Dust Explosion: As with many finely powdered organic solids, there is a potential for a dust explosion when whirled up in sufficient concentration with an ignition source.
-
Incompatibility: This compound may be incompatible with strong oxidizing agents and strong bases.[1][2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following recommendations are based on general principles for handling hazardous organic chemicals.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if there is a risk of splashing.[4] | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Skin Protection | A fire/flame-resistant and impervious lab coat should be worn and kept buttoned.[4][5][6] Full-length pants and closed-toe shoes are mandatory.[1] | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves, such as butyl rubber, are recommended for handling nitro compounds.[1][4] Nitrile gloves may have short breakthrough times and should be replaced immediately upon contact.[1] Always inspect gloves for integrity before use. | Prevents skin absorption, a primary route of exposure for nitro compounds.[4] |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[1][4] If a fume hood is not available or insufficient, a NIOSH-certified particulate respirator should be worn.[5][6] | Protects against inhalation of harmful dust particles. |
Operational Plan: Step-by-Step Handling Procedure
3.1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Have an appropriate spill kit available.
-
Inspect all required PPE for integrity before use.
-
Verify that the chemical fume hood is functioning correctly by checking the airflow monitor.[1]
3.2. Handling:
-
Perform all manipulations of solid this compound within a designated area of the fume hood.
-
To minimize the generation of dust, handle the solid carefully, using a spatula that reduces aerosolization.[1]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[7]
-
Wash hands and face thoroughly after handling.[7]
3.3. Storage:
-
Store in a tightly closed container in a cool, dry, and dark place.[7]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][3][7]
Disposal Plan
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Contaminated Materials: Dispose of any contaminated PPE, such as gloves and lab coats, as hazardous waste.
-
Disposal Route: Dispose of the chemical waste through a licensed waste management company. Do not pour down the drain or mix with other waste streams unless explicitly instructed to do so by a qualified professional.[7]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
